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Core Science & Biosynthesis

Foundational

role of d-ribose 5-phosphate in the pentose phosphate pathway

D-Ribose 5-Phosphate in the Pentose Phosphate Pathway: Metabolic Dynamics, Pathological Implications, and Analytical Methodologies Abstract As a Senior Application Scientist navigating the intersection of metabolic bioch...

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Author: BenchChem Technical Support Team. Date: April 2026

D-Ribose 5-Phosphate in the Pentose Phosphate Pathway: Metabolic Dynamics, Pathological Implications, and Analytical Methodologies

Abstract As a Senior Application Scientist navigating the intersection of metabolic biochemistry and drug development, I often observe that the pentose phosphate pathway (PPP) is reductively viewed merely as a parallel shunt to glycolysis. However, the synthesis and regulation of D-ribose 5-phosphate (R5P) within this pathway serve as a critical metabolic checkpoint. R5P is not only the foundational building block for de novo nucleotide synthesis but also a dynamic signaling molecule that dictates cell survival, immune response, and oncogenic progression. This whitepaper provides an in-depth technical analysis of R5P’s mechanistic role in the PPP, its emerging status as a therapeutic target, and field-proven experimental protocols for quantifying its associated enzymatic flux.

Mechanistic Role of D-Ribose 5-Phosphate in the PPP

The PPP operates in two distinct phases: the oxidative branch, which irreversibly generates NADPH, and the non-oxidative branch, a reversible cascade of carbon-shuffling reactions. R5P sits at the critical juncture of these two branches[1].

Following the oxidative decarboxylation of glucose-6-phosphate (G6P) to ribulose-5-phosphate (Ru5P), the enzyme Ribose-5-phosphate isomerase (Rpi) catalyzes the reversible aldose-ketose isomerization of Ru5P into R5P[2]. This reaction is governed by cellular demand. In highly proliferative cells, R5P is rapidly consumed by ribose-phosphate pyrophosphokinase to form phosphoribosyl pyrophosphate (PRPP), driving nucleotide biosynthesis. Conversely, when the cell requires NADPH for reductive biosynthesis or antioxidant defense more than it requires nucleotides, R5P is diverted by transketolase (TKT) and transaldolase (TALDO) back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate)[3].

PPP_R5P_Dynamics G6P Glucose-6-Phosphate OxPhase Oxidative PPP (G6PD, 6PGD) Produces NADPH G6P->OxPhase Ru5P Ribulose-5-Phosphate OxPhase->Ru5P RPI Ribose-5-Phosphate Isomerase (RpiA / RpiB) Ru5P->RPI R5P D-Ribose 5-Phosphate RPI->R5P Nucleotides Nucleotide Biosynthesis (DNA/RNA) R5P->Nucleotides NonOxPhase Non-Oxidative PPP (TKT, TALDO) R5P->NonOxPhase Glycolysis Glycolytic Intermediates (F6P, GAP) NonOxPhase->Glycolysis

Fig 1: Metabolic routing of D-Ribose 5-Phosphate within the Pentose Phosphate Pathway.

R5P in Disease Pathology & Drug Target Potential

From a drug development perspective, the enzymes regulating R5P availability are highly actionable targets. The dysregulation of R5P flux is implicated in three major therapeutic areas:

A. Oncology and the YAP Metabolic Checkpoint

Cancer cells upregulate the PPP to sustain the high nucleotide demand of rapid proliferation (the Warburg Effect)[3]. Recent breakthrough studies have identified R5P as a direct metabolic checkpoint. Under glucose deprivation, intracellular R5P levels drop. This reduction facilitates the interaction between MYH9 and LATS1, leading to LATS1 degradation and the subsequent activation of the YAP signaling pathway. YAP activation promotes cancer cell survival under metabolic stress[4]. Consequently, targeting the R5P-YAP axis offers a novel vulnerability in solid tumors.

B. Immuno-Oncology and CD8+ T Cell Immunity

The non-oxidative PPP is crucial for maintaining NADPH homeostasis in CD8+ T cells. Genetic knockdown or pharmacological inhibition of TKT or TALDO1 impairs NADPH production, leading to an aberrant accumulation of R5P. This accumulation triggers oxidative stress, mitochondrial dysfunction, and compromised T-effector cell proliferation. Modulating R5P flux through the non-oxidative branch is now considered a promising strategy to enhance the efficacy of cancer immunotherapies and vaccines[5].

C. Infectious Diseases (Trypanosomatids)

In human African trypanosomiasis (Trypanosoma brucei), the parasite relies heavily on the PPP for redox homeostasis and nucleotide synthesis. T. brucei expresses a specific isoform of the isomerase, RpiB. Knockdown of RpiB severely compromises the infectivity of the bloodstream form of the parasite. Because humans predominantly express the RpiA isoform, RpiB presents a highly selective, low-toxicity drug target for anti-trypanosomal therapies[2][6].

Quantitative Data: Kinetic Parameters of Rpi Isoforms

To design effective inhibitors, structural and kinetic differentiation between Rpi isoforms is essential. The following table summarizes the key enzymatic parameters critical for assay development and high-throughput screening (HTS).

Parameter / FeatureHuman RpiA (Host)Trypanosomal RpiB (Pathogen)Implications for Drug Design
Protein Structure HomodimerHomotetramerRpiB offers unique allosteric binding pockets at tetrameric interfaces.
Substrate Affinity ( Km​ ) ~1.5 - 2.0 mM (Ru5P)~0.6 - 1.2 mM (Ru5P)RpiB has a higher affinity for Ru5P, requiring sensitive competitive inhibitors.
Optimum pH 7.5 (Physiological)8.0 - 8.4Assay buffers for RpiB screening must be optimized to pH 8.4 for max signal window.
Catalytic Mechanism Acid-base via Asp/GluAcid-base via Cys/HisThiol-reactive compounds can selectively target RpiB's active site cysteine.

Data synthesized from structural and kinetic evaluations of Ribose-5-phosphate isomerases[2][6].

Experimental Protocols: Rpi Activity Assessment

To validate target engagement or screen for Rpi inhibitors, a robust, self-validating enzymatic assay is required. Because R5P and Ru5P do not absorb light in the UV-Vis spectrum natively, we utilize a modified Dische’s Cysteine-Carbazole method .

Causality Check: Why this method? While coupled-enzyme assays (using transketolase/G3PDH) are common, they introduce multiple points of failure (e.g., test compounds inhibiting the coupling enzymes rather than Rpi). The Cysteine-Carbazole method directly and colorimetrically quantifies the ketopentose (Ru5P) without auxiliary enzymes, ensuring that any observed inhibition is strictly Rpi-dependent[6].

Step-by-Step Methodology: RpiB Inhibition Assay

1. Reagent & Buffer Preparation

  • Assay Buffer (Buffer A): 100 mM Tris/HCl (pH 8.4), 1 mM EDTA, 0.5 mM 2-mercaptoethanol.

    • Expert Insight: The pH is set to 8.4 to match the optimum pH of RpiB. 2-mercaptoethanol is critical; it maintains the active site cysteine of RpiB in a reduced state, preventing artifactual loss of activity due to ambient oxidation.

  • Substrate Solution: 1.25 mM Ribulose-5-Phosphate (Ru5P) in Buffer A.

  • Colorimetric Reagents: 1.5% (w/v) cysteine hydrochloride in water; 0.12% (w/v) carbazole in ethanol; 70% (v/v) sulfuric acid.

2. Reaction Initiation

  • In a 96-well microplate, combine 5 µL of recombinant RpiB enzyme (0.05 µg) with 5 µL of the test inhibitor (or DMSO vehicle control). Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 5 µL of the 1.25 mM Ru5P substrate solution.

  • Incubate precisely for 10 minutes at room temperature.

3. Reaction Quenching & Color Development

  • Quench the reaction by adding 150 µL of cold 70% H2​SO4​ to each well.

    • Expert Insight: The strong acid instantly denatures the enzyme, freezing the equilibrium state.

  • Add 5 µL of 1.5% cysteine-HCl, followed immediately by 5 µL of 0.12% carbazole.

  • Incubate the plate at 37°C for 30 minutes. The carbazole reacts specifically with the ketopentose (Ru5P) in the presence of acid and cysteine to form a purple chromophore.

4. Data Acquisition & Analysis

  • Measure absorbance at 540 nm using a microplate reader (e.g., Molecular Devices SpectraMax).

  • Self-Validation: Include a standard curve of Ru5P (0 to 2 mM) on the same plate. A decrease in absorbance relative to the vehicle control indicates Rpi activity (since Ru5P is being converted to the non-reactive aldopentose, R5P). An inhibitor will prevent this decrease, maintaining high absorbance at 540 nm.

Rpi_Assay_Workflow Prep 1. Preparation Enzyme + Inhibitor (Buffer pH 8.4) Init 2. Initiation Add 1.25mM Ru5P (10 min, RT) Prep->Init Quench 3. Quench Add 70% H2SO4 (Denatures Rpi) Init->Quench Color 4. Color Development Cysteine + Carbazole (30 min, 37°C) Quench->Color Read 5. Quantification Absorbance at 540 nm (Quantifies Ru5P) Color->Read

Fig 2: Experimental workflow for the Cysteine-Carbazole Rpi Activity Assay.

Conclusion

D-ribose 5-phosphate is far more than a passive intermediate in the pentose phosphate pathway. It is a critical metabolic sensor that dictates cellular fate under stress, a vital component of T-cell immune regulation, and a promising therapeutic node in both oncology and infectious disease. By employing rigorous, self-validating biochemical assays to monitor R5P flux and Rpi activity, drug development professionals can unlock novel therapeutic modalities targeting cellular metabolism.

References

  • Understanding D-Ribose and Mitochondrial Function. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Ribose-5-phosphate isomerases: characteristics, structural features, and applications. National Center for Biotechnology Information (NCBI) - PubMed.[Link]

  • D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. National Center for Biotechnology Information (NCBI) - PubMed. [Link]

  • Nonoxidative pentose phosphate pathway regulates CD8+ T cell immunity by maintaining NADPH homeostasis. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity. PLOS Neglected Tropical Diseases.[Link]

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Exploratory

conversion of ribulose 5-phosphate to d-ribose 5-phosphate

Isomerization of Ribulose 5-Phosphate to D-Ribose 5-Phosphate: Mechanistic Insights, Kinetic Assays, and Therapeutic Targeting Executive Summary & Biochemical Significance The non-oxidative branch of the pentose phosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Isomerization of Ribulose 5-Phosphate to D-Ribose 5-Phosphate: Mechanistic Insights, Kinetic Assays, and Therapeutic Targeting

Executive Summary & Biochemical Significance

The non-oxidative branch of the pentose phosphate pathway (PPP) is a critical metabolic hub, providing essential precursors for nucleotide biosynthesis and maintaining cellular redox homeostasis[1]. At the core of this network lies ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6), an enzyme that catalyzes the reversible aldose-ketose isomerization between D-ribulose 5-phosphate (Ru5P) and D-ribose 5-phosphate (R5P)[2].

Mechanistic Enzymology: The 1,2-cis-Enediolate Intermediate

The catalytic conversion of Ru5P to R5P is not a simple spontaneous tautomerization; it requires precise stereochemical control driven by acid-base catalysis.

Because R5P exists predominantly (>99%) in its closed β-furanose ring form in aqueous solution, the enzyme must first bind this cyclic form and catalyze its ring opening[3]. Once the linear, open-chain form is established, a conserved active-site base abstracts a proton from C1 (of Ru5P) or C2 (of R5P), forming a high-energy 1,2-cis-enediolate intermediate[4]. This intermediate is subsequently stereospecifically reprotonated to yield the corresponding aldose or ketose.

Understanding this transition state is critical for rational drug design. Competitive inhibitors, such as 4-phospho-D-erythronohydroxamic acid (4-PEH), structurally mimic the 1,2-cis-enediolate intermediate. By doing so, they effectively trap the enzyme in a highly stable complex, halting the PPP and starving the cell of metabolic resources[4].

RpiMechanism Ru5P D-Ribulose 5-Phosphate (Ru5P) Enediol 1,2-cis-Enediolate Intermediate Ru5P->Enediol Proton Abstraction (Acid-Base Catalysis) Enediol->Ru5P R5P_linear Linear D-Ribose 5-Phosphate Enediol->R5P_linear Stereospecific Reprotonation R5P_linear->Enediol R5P_cyclic β-Furanose R5P (Closed Ring) R5P_linear->R5P_cyclic Ring Closure R5P_cyclic->R5P_linear Ring Opening

Mechanistic pathway of Rpi-catalyzed isomerization via a 1,2-cis-enediolate intermediate.

Evolutionary Divergence: RpiB as a Validated Drug Target

Rpi exists in two structurally unrelated isoforms: RpiA and RpiB[2].

  • RpiA is ubiquitous, found in humans, plants, and most bacteria[5].

  • RpiB is predominantly found in trypanosomatids (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum) and some microbial pathogens[1][4].

Because humans strictly rely on RpiA and completely lack the RpiB isoform, RpiB presents an exceptional, highly selective therapeutic window for neglected tropical diseases (NTDs) like African sleeping sickness, Chagas disease, and leishmaniasis[1][6]. Knockdown of RpiB in T. brucei severely compromises bloodstream form infectivity, validating it as a self-contained, essential drug target[4].

Quantitative Kinetic Data

To effectively design and evaluate inhibitors, we must benchmark the kinetic parameters of Rpi isoforms. Table 1 summarizes key kinetic values derived from continuous spectrophotometric assays.

Enzyme SourceIsoformSubstrateKm (mM)kcat (s⁻¹)Inhibitor (Target)IC₅₀ (mM)
Escherichia coliRpiAR5P3.1 ± 0.22100 ± 300N/AN/A
Trypanosoma bruceiRpiBR5P~4.0-4-PEH0.8
Trypanosoma cruziRpiBR5P~4.0-4-PEH0.7

(Data synthesized from[4],[5], and[3])

Experimental Protocols: Self-Validating Spectrophotometric Assay

As a Senior Application Scientist, I emphasize that robust assay design requires continuous, real-time monitoring to capture the initial velocity (V0) accurately. The direct spectrophotometric assay exploits the differential UV absorbance between the aldose and ketose forms.

Causality Check: Why measure at 290 nm? The carbonyl group of the ketose (Ru5P) has a weak n→π* transition that absorbs UV light at 290 nm, whereas the aldose (R5P) does not[5]. Monitoring the forward reaction (R5P → Ru5P) results in a linear increase in absorbance, allowing precise and continuous V0 calculation without the need for complex, coupled enzyme systems[1].

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6). Rationale: Maintains the optimal protonation state of critical active-site histidine residues required for furanose ring opening[1][3].

  • Substrate: D-Ribose 5-phosphate (R5P) stock solution (50 mM).

  • Enzyme: Purified recombinant Rpi (e.g., LiRpiB or TbRpiB) at ~0.0025 mg/mL[1].

  • Hardware: UV-transparent quartz cuvettes and a spectrophotometer with kinetic monitoring capabilities.

Step-by-Step Methodology:

  • Baseline Establishment: Pipette 280 µL of Assay Buffer into a quartz cuvette. Add 10 µL of the R5P stock to achieve a final concentration ranging from 1.6 mM to 12.5 mM (spanning the Km value)[1].

  • Thermal Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 3 minutes. Rationale: Ensures thermodynamic stability and prevents temperature-dependent rate fluctuations during the initial linear phase.

  • Blanking: Zero the spectrophotometer at 290 nm. Rationale: Negates background absorbance from the Tris buffer and the R5P substrate, ensuring that any increase in signal is strictly product-dependent.

  • Reaction Initiation: Rapidly add 10 µL of the purified Rpi enzyme to the cuvette. Mix by swift inversion. Rationale: Gentle but rapid mixing prevents the introduction of microbubbles, which scatter UV light and create artifactual absorbance spikes.

  • Kinetic Monitoring: Immediately record the absorbance at 290 nm every 30 seconds for a total of 10 to 20 minutes[1].

  • Data Analysis: Calculate the initial velocity (ΔA290/min) from the strictly linear portion of the kinetic curve.

AssayWorkflow Prep 1. Reagent Preparation (Buffer + R5P) Equil 2. Thermal Equilibration (37°C, 3 min) Prep->Equil Init 3. Reaction Initiation (Add Rpi Enzyme) Equil->Init Monitor 4. Kinetic Monitoring (Absorbance at 290 nm) Init->Monitor Analyze 5. Data Analysis (Calculate V0) Monitor->Analyze

Step-by-step workflow for the continuous spectrophotometric assay of Rpi activity.

Conclusion

The structural and evolutionary divergence between human RpiA and protozoan RpiB provides a compelling rationale for target-based drug discovery. By leveraging high-throughput spectrophotometric assays and structure-based drug design, researchers can identify novel competitive inhibitors that selectively trap the 1,2-cis-enediolate intermediate of RpiB, effectively starving the pathogen of essential nucleotides and reducing power.

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Foundational

The Quantitative Landscape of Intracellular D-Ribose 5-Phosphate: A Technical Whitepaper

Executive Overview D-Ribose 5-phosphate (R5P) is a critical metabolic hub, serving as the terminal product of the oxidative Pentose Phosphate Pathway (PPP) and the foundational precursor for nucleotide biosynthesis via p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

D-Ribose 5-phosphate (R5P) is a critical metabolic hub, serving as the terminal product of the oxidative Pentose Phosphate Pathway (PPP) and the foundational precursor for nucleotide biosynthesis via phosphoribosyl pyrophosphate (PRPP). For researchers in oncology, metabolic engineering, and drug development, quantifying the absolute intracellular concentration of R5P is paramount. However, its rapid turnover rate, high polarity, and the presence of isobaric isomers (such as ribulose 5-phosphate) make R5P notoriously difficult to measure accurately.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical biochemistry. We will dissect the absolute physiological concentrations of R5P across model organisms, map the causality behind advanced analytical workflows (LC-MS/MS and Hyper-CEST NMR), and provide self-validating protocols designed to eliminate pre-analytical artifacts.

Metabolic Topology & Flux Dynamics

To understand the steady-state concentration of R5P, one must first understand its flux. R5P does not accumulate passively; it is tightly regulated by the kinetic demands of PRPP synthetase and the equilibrium maintained by ribose-5-phosphate isomerase (RpiA/RpiB).

R5P_Pathway G6P Glucose-6-Phosphate (G6P) Ru5P Ribulose-5-Phosphate (Ru5P) G6P->Ru5P Oxidative PPP R5P D-Ribose-5-Phosphate (R5P) Ru5P->R5P RpiA/RpiB PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase Nucleotides Nucleotide Biosynthesis (Purines/Pyrimidines) PRPP->Nucleotides Salvage & De Novo

Diagram 1: Metabolic topology of R5P linking the Pentose Phosphate Pathway to nucleotide synthesis.

Physiological Intracellular Concentrations

Determining the absolute concentration of R5P requires normalizing extracted metabolite mass to the exact intracellular volume of the biological model. The data reveals that while free ribose can accumulate to high levels via salvage pathways, phosphorylated pentoses like R5P are maintained within a strict, low-millimolar thermodynamic window to prevent the depletion of cellular ATP by PRPP synthetase.

Quantitative Data Summary
Biological SystemTarget AnalyteAbsolute Intracellular ConcentrationAnalytical PlatformPrimary Source
Escherichia coli (Exponential Growth)Phosphorylated Pentoses (R5P + Ru5P)~1.3 mM LC-MS/MS (Isotope Dilution)[Bennett et al., 2009][1]
Homo sapiens (HeLa, Serum-Free)Free Ribose (Precursor to R5P)5 ± 1 mM 129 Xe Hyper-CEST NMR[ACS JACS, 2020][2]
Homo sapiens (HeLa, FBS Media)Free Ribose (Precursor to R5P)8 ± 1 mM 129 Xe Hyper-CEST NMR[ACS JACS, 2020][2]

Note: In mammalian systems, extracellular ribose is imported via GLUT2 and phosphorylated by ribokinase (RBKS) to produce R5P. While free ribose pools are surprisingly high (5–8 mM), the active R5P pool remains tightly bottlenecked by enzymatic conversion rates.

Analytical Methodologies: Causality & Protocols

To achieve trustworthy, self-validating data, the analytical workflow must account for matrix effects, enzymatic degradation, and isomeric interference. Below are two field-proven methodologies for quantifying R5P and its precursors.

The Gold Standard: LC-MS/MS via Porous Graphitized Carbon (PGC)

Standard reversed-phase (C18) chromatography fails for R5P because the molecule is highly hydrophilic, resulting in zero retention and co-elution in the void volume. Furthermore, R5P is isobaric with Ribulose 5-phosphate (Ru5P) and Xylulose 5-phosphate (Xu5P) (all yielding an [M-H] of m/z 229.01). We utilize Porous Graphitized Carbon (PGC) to separate these isomers based on their stereochemical interaction with the planar graphite surface .

Step-by-Step Protocol
  • Metabolic Quenching: Rapidly inject the cell culture into -80°C 80:20 Methanol:Water.

    • Causality: The turnover half-life of central carbon metabolites is on the order of seconds. Cold methanol instantly denatures enzymes, preventing the artificial deflation of the R5P pool by PRPP synthetase post-sampling.

  • Internal Standardization: Spike the lysis buffer with 20 µM [U- 13 C 5​ ]-Ribose-5-Phosphate.

    • Causality: Co-eluting matrix components cause unpredictable ion suppression in the electrospray ionization (ESI) source. The heavy isotope standard experiences the exact same suppression, allowing for a self-validating ratio calculation.

  • Extraction & Clarification: Subject the quenched cells to three rapid freeze-thaw cycles (liquid nitrogen to 4°C). Centrifuge at 15,000 × g for 10 minutes.

    • Causality: Mechanical lysis ensures complete release of the intracellular metabolome, while high-speed centrifugation pellets the enzymatic machinery that could otherwise reactivate upon solvent evaporation.

  • Chromatographic Separation: Inject 5 µL onto a PGC column (e.g., Hypercarb, 2.1 × 150 mm, 5 µm). Use a gradient of Water + 1% Acetonitrile (Mobile Phase A) and Water + 10% Formic Acid (Mobile Phase B).

    • Causality: The high formic acid concentration is required to elute strongly retained phosphorylated sugars from the graphitized carbon surface.

  • Tandem Mass Spectrometry (MRM): Operate the mass spectrometer in ESI negative mode. Monitor the transition m/z 229.0 97.0.

    • Causality: The phosphate group readily loses a proton to form [M-H] . Collision-induced dissociation (CID) cleaves the phosphoester bond, yielding the highly stable H 2​ PO 4−​ fragment (m/z 97.0) for precise quantification.

LCMS_Workflow Q 1. Metabolic Quenching (Cold MeOH, -80°C) E 2. Intracellular Extraction & Cell Lysis Q->E I 3. Isotope Spiking ([U-13C5]-R5P) E->I C 4. PGC Chromatography (Isomer Separation) I->C M 5. Tandem Mass Spectrometry (ESI-, MRM 229 -> 97) C->M D 6. Data Deconvolution & Absolute Quantitation M->D

Diagram 2: Self-validating LC-MS/MS workflow for absolute intracellular R5P quantification.

Emerging in-situ Sensor: 129 Xe Hyper-CEST NMR

For applications where non-destructive or lysate-level analysis of ribose pools is preferred, researchers have developed genetically encoded periplasmic binding proteins (e.g., GFP-RBP) paired with hyperpolarized 129 Xe NMR .

Step-by-Step Protocol
  • Biosensor Expression: Express the GFP-RBP(L19A) construct in E. coli BL21(DE3) and purify via column chromatography.

    • Causality: The L19A mutation specifically tunes the binding affinity of the protein to match the physiological millimolar ranges of ribose/R5P, preventing premature sensor saturation.

  • Lysate Integration: Extract mammalian cells (e.g., HeLa) and resuspend to a final concentration of 2×106 lysed cells/mL. Mix with the apo-biosensor.

  • Hyperpolarization & CEST Acquisition: Introduce hyperpolarized 129 Xe gas. Scan saturation pulses over the chemical shift range of 93–358 ppm.

    • Causality: When ribose or R5P binds to the sensor, it induces a "closed" structural conformation. This physically traps the 129 Xe atom, slowing its exchange rate and producing a distinct, quantifiable NMR peak at 233 ppm (shifted 40 ppm downfield from free aqueous xenon).

Translational Impact

Accurate quantification of intracellular R5P is not merely an academic exercise. In oncology, the upregulation of the oxidative PPP drives R5P accumulation to sustain the massive nucleotide demand of rapidly dividing tumor cells. Conversely, in rheumatology, an overabundance of R5P drives the hyperactivation of PRPP synthetase, leading to the purine overproduction characteristic of primary gout. By utilizing the rigorous, self-validating analytical frameworks detailed above, drug development professionals can accurately measure target engagement for novel therapies aiming to inhibit RpiA, RBKS, or PRPP synthetase.

References

  • Bennett, B. D., Kimball, E. H., Gao, M., Osterhout, R., Van Dien, S. J., & Rabinowitz, J. D. (2009). Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli. Nature Chemical Biology, 5(8), 593–599.[Link]

  • 129 Xe NMR-Protein Sensor Reveals Cellular Ribose Concentration. Journal of the American Chemical Society (ACS Publications), 2020.[Link]

  • Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup. Analyst (RSC Publishing), 2015.[Link]

  • MID Max: LC–MS/MS Method for Measuring the Precursor and Product Mass Isotopomer Distributions of Metabolic Intermediates and Cofactors for Metabolic Flux Analysis Applications. Analytical Chemistry (ACS Publications), 2015.[Link]

Exploratory

The Non-Canonical Signaling Landscape of D-Ribose 5-Phosphate: Downstream Targets and Therapeutic Vulnerabilities

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Metabolic Signaling, Oncology, and Molecular Biology Executive Summary Historically, D-ribose 5-phosphate (D5P) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Metabolic Signaling, Oncology, and Molecular Biology

Executive Summary

Historically, D-ribose 5-phosphate (D5P) and its isomerase, Ribose-5-phosphate isomerase A (RPIA), have been relegated to the status of passive metabolic intermediates within the Pentose Phosphate Pathway (PPP), serving primarily as precursors for nucleotide biosynthesis. However, recent high-resolution metabolomic and structural studies have shattered this paradigm. D5P and RPIA are now recognized as potent, dynamic signaling nodes and metabolic checkpoints that directly interface with major oncogenic and homeostatic pathways, including YAP/Hippo, Wnt/β-Catenin, ERK, and mTORC1[1],[2],[3].

This technical guide synthesizes the latest mechanistic insights into the downstream targets of D5P signaling, providing researchers with the theoretical grounding and field-proven experimental protocols necessary to interrogate these pathways in drug discovery and molecular oncology.

The D5P-YAP Axis: A Direct Metabolic Checkpoint

The most groundbreaking recent discovery regarding D5P is its role as a direct metabolic sensor that regulates the Hippo/YAP signaling pathway during glucose deprivation[1].

Mechanistic Causality

Under normal glycolytic flux, the PPP maintains high intracellular concentrations of D5P. D5P physically interferes with the interaction between Myosin Heavy Chain 9 (MYH9) and Large Tumor Suppressor Kinase 1 (LATS1). When cells experience glucose limitation, D5P levels plummet. This depletion acts as a switch:

  • Complex Assembly: The absence of D5P facilitates the binding of MYH9 to LATS1.

  • Degradation: This interaction induces MYH9-mediated LATS1 aggregation and subsequent degradation.

  • YAP Activation: With LATS1 degraded, YAP is no longer phosphorylated at Ser127. Unphosphorylated YAP translocates to the nucleus to drive the transcription of survival genes.

  • Feedback Loop: Activated YAP upregulates Purine Nucleoside Phosphorylase (PNP), which breaks down purine nucleosides to restore D5P levels via a salvage pathway, creating a self-regulating negative feedback loop[1],[4].

G Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Glycolysis bypass D5P D-Ribose-5-Phosphate (D5P) PPP->D5P Synthesis MYH9_LATS1 MYH9 / LATS1 Complex Aggregation D5P->MYH9_LATS1 Inhibits LATS1_Deg LATS1 Degradation MYH9_LATS1->LATS1_Deg Promotes YAP_Act YAP Activation (Nuclear Translocation) LATS1_Deg->YAP_Act Removes inhibition PNP Purine Nucleoside Phosphorylase (PNP) YAP_Act->PNP Transcriptional upregulation PNP->D5P Salvage Pathway Feedback Purine Purine Nucleosides Purine->PNP

Figure 1: The D5P-YAP Negative Feedback Loop linking glucose deprivation to cell survival.

Non-Canonical RPIA Signaling: Stabilizing β-Catenin

Beyond the metabolite itself, the enzyme responsible for D5P interconversion, RPIA, exhibits profound non-canonical signaling functions, particularly in colorectal cancer (CRC) and hepatocellular carcinoma (HCC)[5],[2].

Mechanistic Causality

In healthy cells, the APC/Axin complex recruits GSK3β to phosphorylate β-catenin, tagging it for proteasomal degradation. However, in CRC and HCC, RPIA is frequently overexpressed. RPIA physically translocates to the nucleus and cytoplasm, forming a direct complex with APC and β-catenin. This stoichiometric binding physically shields β-catenin from GSK3β-mediated phosphorylation. Consequently, β-catenin is stabilized, accumulates, and drives the transcription of oncogenes like c-Myc and Cyclin D1[2].

G RPIA RPIA (Overexpressed) BetaCat β-Catenin RPIA->BetaCat Direct Binding (Non-Canonical) GSK3b GSK3β RPIA->GSK3b Blocks Phosphorylation APC_Complex APC / Axin Complex APC_Complex->BetaCat Binds Proteasome Proteasomal Degradation BetaCat->Proteasome Degraded (Canonical) TargetGenes Oncogenic Target Genes (c-Myc, Cyclin D1) BetaCat->TargetGenes Nuclear Translocation & Activation GSK3b->BetaCat Phosphorylates (Canonical)

Figure 2: Non-canonical RPIA signaling shielding β-Catenin from proteasomal degradation.

Crosstalk with mTORC1 and Autophagy

The D5P pathway is tightly integrated with cellular energy sensors. mTORC1 actively promotes the production of D5P by upregulating PPP enzymes via SREBP1, ensuring sufficient nucleotide building blocks for anabolic growth[3]. Conversely, RPIA acts as a suppressor of basal autophagy. Knockdown of RPIA increases ATG4B-mediated LC3 processing and autophagosome formation, a process that can be reversed by antioxidants, indicating that RPIA modulates downstream autophagy targets via redox signaling[6].

Quantitative Summary of Downstream Targets

To facilitate experimental design, the following table summarizes the key downstream targets, interaction mechanisms, and physiological outcomes of the D5P/RPIA signaling network.

Signaling AxisKey MediatorPrimary Interaction / MechanismDownstream EffectDisease Context
YAP/Hippo D5P (Metabolite)Inhibits MYH9-LATS1 aggregationYAP nuclear translocation, PNP upregulationColorectal Cancer (Glucose Deprivation)
Wnt/β-Catenin RPIA (Enzyme)Direct binding to APC and β-cateninPrevents GSK3β phosphorylation, activates c-MycCRC, Hepatocellular Carcinoma
Autophagy RPIA (Enzyme)Modulates redox signalingSuppresses ATG4B-mediated LC3 processingGeneral Cellular Homeostasis
ERK Pathway RPIA (Enzyme)Upstream kinase activationPromotes hepatoma cell proliferationHepatocellular Carcinoma

Experimental Protocol: Validating the D5P-YAP Axis

As an Application Scientist, establishing causality is paramount. When investigating metabolic checkpoints, researchers often confuse general ATP depletion with specific metabolite signaling. The following protocol is a self-validating system designed to prove that YAP activation is specifically driven by D5P depletion, utilizing a targeted metabolite rescue strategy[1].

Objective

To assess D5P-mediated YAP inactivation via MYH9/LATS1 aggregation using Co-Immunoprecipitation (Co-IP) and Immunoblotting.

Step-by-Step Methodology

Phase 1: Metabolic Starvation & Targeted Rescue

  • Rationale: We must isolate the effect of D5P from general glycolysis. By depriving cells of glucose, we deplete endogenous D5P. By rescuing a parallel cohort with exogenous D5P, we prove the signal is D5P-specific.

  • Seed HCT116 cells in 6-well plates and culture until 70% confluent in standard DMEM (10% FBS).

  • Wash cells twice with warm PBS to remove residual glucose.

  • Control Arm: Add standard DMEM.

  • Starvation Arm: Add glucose-free DMEM for 4–6 hours. (Note: 4-6 hours is sufficient to deplete PPP intermediates without triggering widespread apoptosis).

  • Rescue Arm: Add glucose-free DMEM supplemented with 1 mM exogenous D-ribose-5-phosphate.

Phase 2: Preservation of Protein Complexes

  • Rationale: The MYH9-LATS1 interaction is transient and sensitive to harsh detergents.

  • Wash cells with ice-cold PBS.

  • Lyse cells on ice for 30 minutes using a mild Co-IP buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, supplemented with 1x Protease and Phosphatase Inhibitor Cocktail. Do not use RIPA buffer, as SDS will disrupt the MYH9-LATS1 interaction.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

Phase 3: Co-Immunoprecipitation (Co-IP) 9. Pre-clear lysates with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C. 10. Incubate 500 µg of pre-cleared lysate with 2 µg of anti-MYH9 primary antibody overnight at 4°C with gentle rotation. 11. Add 30 µL of Protein A/G magnetic beads and incubate for 2 hours at 4°C. 12. Wash beads four times with the mild Co-IP buffer. Elute complexes by boiling in 2x Laemmli sample buffer for 5 minutes.

Phase 4: Immunoblotting & Data Interpretation 13. Resolve eluates and 5% input samples via SDS-PAGE. Transfer to a PVDF membrane. 14. Primary Probes: Probe for LATS1 (to check Co-IP), MYH9 (pull-down control), p-YAP (Ser127), and total YAP. 15. Validation Checkpoint:

  • Starvation Arm: Should show increased LATS1 bound to MYH9, and a decrease in p-YAP (Ser127) indicating YAP activation.
  • Rescue Arm: Exogenous D5P must disrupt the MYH9-LATS1 interaction and restore p-YAP to control levels. If the rescue arm fails to restore p-YAP, the activation is due to general energetic collapse (e.g., AMPK activation), not the specific D5P checkpoint.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive LC-MS/MS Protocol for the Quantification of D-Ribose 5-Phosphate

Introduction & Biological Context D-Ribose 5-phosphate (R5P) is a highly polar, low-abundance central carbon metabolite that plays a critical role in the Pentose Phosphate Pathway (PPP). It serves as the foundational pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

D-Ribose 5-phosphate (R5P) is a highly polar, low-abundance central carbon metabolite that plays a critical role in the Pentose Phosphate Pathway (PPP). It serves as the foundational precursor for the biosynthesis of nucleotides, histidine, and tryptophan, making it a key biomarker in oncology, immunology, and metabolic engineering 1. Accurately quantifying R5P is notoriously difficult due to its structural isomers—D-ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P)—which possess identical exact masses and yield indistinguishable fragmentation patterns in mass spectrometry.

This application note outlines a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these analytical barriers, ensuring high-fidelity quantification of R5P in complex biological matrices.

PPP_Pathway G6P Glucose 6-Phosphate (G6P) PG6 6-Phosphogluconate (6PG) G6P->PG6 G6PD Ru5P Ribulose 5-Phosphate (Ru5P) PG6->Ru5P PGD R5P D-Ribose 5-Phosphate (R5P) Ru5P->R5P RPIA (Isomerization) Xu5P Xylulose 5-Phosphate (Xu5P) Ru5P->Xu5P RPE (Epimerization) Nuc Nucleotide Biosynthesis R5P->Nuc PRPS

Fig 1. Pentose Phosphate Pathway highlighting the critical isomerization of Ru5P to R5P.

Analytical Challenges & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why specific methodological choices are made rather than blindly following a recipe. The quantification of R5P requires navigating three primary challenges:

  • The Isomer Dilemma : R5P and Ru5P share the same precursor ion (m/z 229.0) and primary product ion (m/z 97.0, corresponding to the H₂PO₄⁻ fragment) in negative electrospray ionization (ESI-) 2. Because MS/MS cannot distinguish them, chromatographic baseline resolution is mandatory [[3]]().

  • Chromatographic Strategy : Sugar phosphates exhibit zero retention on standard C18 reversed-phase columns. While Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) using tributylamine (TBA) provides excellent retention, TBA causes severe, persistent ion suppression in negative mode and contaminates the MS optics 4. Therefore, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic or amide stationary phase to separate the isomers without compromising MS uptime [[3]]().

  • Metabolic Lability : R5P rapidly interconverts with Ru5P via the enzyme ribose-5-phosphate isomerase (RPIA). If cellular metabolism is not quenched instantly (within seconds), the measured R5P pool will reflect a post-lysis artifact. We utilize -80°C cold methanol to instantly denature enzymes and lock the metabolic state.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and E-E-A-T compliance, this protocol is designed as a self-validating system :

  • Stable Isotope Dilution : Phosphorylated sugars suffer from severe matrix-induced ion suppression. The inclusion of a ¹³C-labeled internal standard (e.g., ¹³C₅-Ribose 5-phosphate or a universally ¹³C-labeled yeast extract) spiked during the extraction phase is required to correct for both extraction recovery losses and MS ionization variations 5.

  • Quality Control (QC) Pools : A pooled QC sample (aliquots of all study samples combined) must be injected every 10 runs to monitor retention time stability and instrument drift.

  • System Suitability Blanks : Blank injections (50% Acetonitrile) follow the highest calibration standards to verify the absence of column carryover (<0.1% threshold).

Step-by-Step Methodology

Workflow Quench 1. Rapid Quenching (80% Cold MeOH, -80°C) Extract 2. Metabolite Extraction & Protein Precipitation Quench->Extract Centrifuge 3. Centrifugation (14,000 x g, 4°C) Extract->Centrifuge Recon 4. Dry & Reconstitute (50% Acetonitrile) Centrifuge->Recon LC 5. HILIC Separation (Isomer Resolution) Recon->LC MS 6. MS/MS Detection (ESI Negative, MRM) LC->MS Data 7. Data Analysis (Peak Integration & Quant) MS->Data

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow for R5P quantification.

Sample Quenching & Extraction (Cell Culture)
  • Preparation : Pre-chill 80% Methanol (LC-MS grade) to -80°C. Spike the extraction solvent with ¹³C-labeled internal standards (e.g., 1 µM ¹³C₅-R5P).

  • Quenching : Rapidly aspirate media from the cell culture dish (e.g., 1x10⁶ cells) on ice. Immediately add 1.0 mL of the -80°C extraction solvent. Causality: The extreme cold and high organic content instantly precipitate proteins, halting RPIA isomerase activity.

  • Extraction : Scrape the cells thoroughly and transfer the suspension to a pre-chilled 1.5 mL microcentrifuge tube. Vortex vigorously for 1 minute.

  • Incubation : Incubate the tubes at -20°C for 20 minutes to maximize the precipitation of high-molecular-weight proteins.

  • Clarification : Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Drying : Transfer exactly 800 µL of the supernatant to a fresh tube. Evaporate to complete dryness using a vacuum centrifuge (SpeedVac) without heat.

  • Reconstitution : Reconstitute the dried pellet in 50 µL of 50% Acetonitrile/Water. Vortex for 2 minutes, centrifuge briefly to remove any insoluble particulates, and transfer to an LC-MS autosampler vial.

Chromatographic Separation (HILIC)

To achieve baseline separation of R5P and Ru5P, a zwitterionic HILIC column is employed. The mobile phase is buffered to pH 9.0; at this highly basic pH, the phosphate group is fully deprotonated, preventing secondary interactions with the stationary phase that cause peak tailing 3.

  • Column : Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or equivalent.

  • Column Temperature : 40°C

  • Mobile Phase A : 20 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B : 100% Acetonitrile.

  • Flow Rate : 0.25 mL/min.

  • Injection Volume : 3 µL.

Table 1: HILIC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01090Initial
2.01090Linear
12.04060Linear
15.05050Linear
16.01090Linear (Wash/Equilibrate)
22.01090End
Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using negative electrospray ionization (ESI-).

Table 2: MRM Transitions for Pentose Phosphates

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (V)Dwell Time (ms)
D-Ribose 5-Phosphate (R5P) 229.097.0ESI (-)-2050
D-Ribulose 5-Phosphate (Ru5P) 229.097.0ESI (-)-2050
D-Xylulose 5-Phosphate (Xu5P) 229.097.0ESI (-)-2050
¹³C₅-Ribose 5-Phosphate (IS) 234.097.0ESI (-)-2050

Note: The product ion m/z 97.0 corresponds to the H₂PO₄⁻ fragment. Because all three pentose phosphates share this transition, quantification relies entirely on the retention time separation achieved in Step 4.22.

Quantitative Data & Method Validation

When executing this protocol, the method yields highly sensitive detection limits suitable for tracing central carbon metabolism in low-biomass samples. The validation metrics below represent the expected performance standards when utilizing a modern triple-quadrupole MS system.

Table 3: Expected Method Validation Metrics

ParameterExpected Performance Value
Limit of Detection (LOD) ~250 fmol on-column 3
Limit of Quantitation (LOQ) ~750 fmol on-column
Linear Dynamic Range 0.1 µM to 100 µM (R² > 0.995)
Isomer Resolution (Rs) > 1.5 (Baseline separation between R5P and Ru5P)
Carryover < 0.1% (Measured in blank post-highest standard)

References

  • efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids | Journal of Experimental Botany | Oxford Academic.[Link]

  • Detection and quantification of ribitol, ribitol-5P, and CDP-ribitol by LC/MS-MS | ResearchGate.[Link]

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways | ResearchGate.[Link]

  • MID Max: LC–MS/MS Method for Measuring the Precursor and Product Mass Isotopomer Distributions of Metabolic Intermediates and Cofactors for Metabolic Flux Analysis Applications | Analytical Chemistry - ACS Publications.[Link]

  • New Protocol Based on UHPLC-MS/MS for Quantitation of Metabolites in Xylose-Fermenting Yeasts | Journal of the American Society for Mass Spectrometry - ACS Publications.[Link]

Sources

Application

Application Note: High-Throughput Kinetic Profiling of PRPP Synthetase Using D-Ribose 5-Phosphate

Introduction and Biological Significance Phosphoribosyl pyrophosphate synthetase (PRS; EC 2.7.6.1) is a critical, rate-limiting enzyme that bridges carbohydrate metabolism and nucleotide biosynthesis. It catalyzes the tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

Phosphoribosyl pyrophosphate synthetase (PRS; EC 2.7.6.1) is a critical, rate-limiting enzyme that bridges carbohydrate metabolism and nucleotide biosynthesis. It catalyzes the transfer of the terminal β,γ -diphosphoryl group from ATP to the C-1 hydroxyl of α -D-ribose 5-phosphate (R5P), generating 5-phospho- α -D-ribosyl 1-pyrophosphate (PRPP) and AMP[1].

Because PRPP is the obligate ribose donor for the de novo and salvage synthesis of purines, pyrimidines, and pyridine nucleotide cofactors (NAD+/NADP+), PRS is a prime target for oncology and metabolic drug development[2][3]. Utilizing D-ribose 5-phosphate accurately in in vitro assays is critical for characterizing PRS kinetics, identifying allosteric modulators, and screening therapeutic inhibitors.

G R5P D-Ribose 5-Phosphate (from Pentose Phosphate Pathway) PRS PRPP Synthetase (Mg2+, Pi activated) R5P->PRS ATP ATP ATP->PRS PRPP PRPP (5-Phosphoribosyl-1-Pyrophosphate) PRS->PRPP AMP AMP PRS->AMP NUC Nucleotide Biosynthesis (Purines, Pyrimidines, NAD+) PRPP->NUC

PRPP Synthetase metabolic pathway linking R5P to nucleotide synthesis.

Mechanistic Grounding & Assay Design

Direct measurement of PRPP is challenging due to its instability and lack of a distinct chromophore. Therefore, the gold-standard approach for continuous kinetic profiling is a coupled enzyme assay that measures the equimolar byproduct, AMP[4][5].

The Causality of the Reaction Cascade
  • Primary Reaction : PRS converts ATP and D-ribose 5-phosphate into PRPP and AMP[1].

  • First Coupling (Myokinase - MK) : AMP is phosphorylated by MK using a second molecule of ATP to yield two molecules of ADP.

  • Second Coupling (Pyruvate Kinase - PK) : The two ADP molecules are re-phosphorylated to ATP by PK, utilizing phosphoenolpyruvate (PEP) and generating two molecules of pyruvate.

  • Signal Generation (Lactate Dehydrogenase - LDH) : LDH reduces the two pyruvates to lactate, oxidizing two molecules of NADH to NAD+ in the process.

Stoichiometric Amplification : For every 1 mole of D-ribose 5-phosphate consumed, 2 moles of NADH are oxidized [4]. This 1:2 amplification increases assay sensitivity, measured as a decrease in absorbance at 340 nm.

Assay Step1 1. PRPP Synthetase ATP + R5P -> PRPP + AMP Step2 2. Myokinase (MK) AMP + ATP -> 2 ADP Step1->Step2 AMP Step3 3. Pyruvate Kinase (PK) 2 ADP + 2 PEP -> 2 ATP + 2 Pyruvate Step2->Step3 2 ADP Step4 4. Lactate Dehydrogenase (LDH) 2 Pyruvate + 2 NADH -> 2 Lactate + 2 NAD+ Step3->Step4 2 Pyruvate Readout Spectrophotometric Readout Decrease in A340 (NADH depletion) Step4->Readout NADH -> NAD+

Continuous spectrophotometric coupled assay workflow for PRPP Synthetase.

Quantitative Kinetic Parameters

Understanding the baseline kinetic parameters of PRS is essential for assay calibration. The table below summarizes key parameters for human PRS and general microbial orthologs to guide substrate saturation limits.

ParameterValue / RangeBiological & Experimental SignificanceReference
Km​ (D-Ribose 5-Phosphate) 33 µM (Human), 0.3 - 0.5 mM (General)Indicates moderate-to-high substrate affinity. Assays should bracket this range (e.g., 10 µM to 2 mM) for Michaelis-Menten profiling.[6][7]
Km​ (Mg-ATP) ~14 µM (Human)High affinity for the pyrophosphate donor. ATP must be supplied in excess of Mg2+ to ensure the Mg-ATP complex is the dominant species.[7]
Allosteric Activator Inorganic Phosphate ( Pi​ )Essential for Class I PRSs. Pi​ stabilizes the flexible active-site loop, promoting the open (active) conformation required for R5P binding.[8]
Allosteric Inhibitor ADP, GDPFeedback inhibition prevents runaway PRPP synthesis. Assays must ensure coupling enzymes rapidly clear ADP to prevent premature reaction plateauing.[2]

Self-Validating Protocol: Continuous Spectrophotometric Assay

Reagent Preparation

Note: D-ribose 5-phosphate is prone to isomerization and degradation. Solutions should be prepared fresh on ice and the α -anomer purity verified if possible[6].

  • Buffer A (Reaction Base) : 125 mM Sodium Phosphate, 7 mM MgCl2​ , pH 7.6. Causality: Sodium phosphate acts as the required allosteric activator for Class I PRSs[4][8].

  • Substrate B : 60 mM D-Ribose 5-Phosphate (R5P) in Buffer A.

  • Energy Mix C : 120 mM ATP, 70 mM Phosphoenolpyruvate (PEP), 15 mM β -NADH in deionized water (adjust to pH 7.0).

  • Coupling Enzyme Mix D : Pyruvate Kinase (PK) 700 U/mL, Lactic Dehydrogenase (LDH) 1000 U/mL, Myokinase (MK) 1000 U/mL.

Step-by-Step Methodology

This protocol incorporates a mandatory self-validation step (the "Blank") to account for background ATPase activity inherent in crude lysates or unstable recombinant protein preparations[4].

  • Reaction Assembly : In a UV-transparent 96-well microplate or 1 mL cuvette, assemble the reaction mixture excluding R5P.

    • Buffer A: 800 µL

    • Energy Mix C: 50 µL

    • Coupling Enzyme Mix D: 10 µL

    • Deionized Water: 40 µL

  • Equilibration : Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Enzyme Addition & Background Subtraction : Add 50 µL of the PRS enzyme sample (0.01 - 0.1 Units). Immediately monitor the absorbance at 340 nm ( A340​ ) for 3-5 minutes.

    • Self-Validation Check: Any decrease in A340​ during this phase represents background ATPase activity or non-specific NADH oxidation. Record this as ΔA340​/minBlank​ .

  • Reaction Initiation : Add 50 µL of Substrate B (D-Ribose 5-Phosphate) to the Test wells. Add 50 µL of Buffer A to the Blank wells.

  • Kinetic Readout : Monitor the decrease in A340​ continuously for 10 minutes. Calculate the maximum linear rate for the Test sample ( ΔA340​/minTest​ ).

Data Analysis and Calculations

Calculate the specific activity of PRPP Synthetase using the adjusted extinction coefficient of NADH. Because 1 µmole of AMP generated results in the oxidation of 2 µmoles of NADH, the effective millimolar extinction coefficient ( ϵ ) at 340 nm is 6.22×2=12.44 mM−1cm−1 [4].

Activity (U/mL)=12.44×VEnzyme​(ΔA340​/minTest​−ΔA340​/minBlank​)×VTotal​​

Where VTotal​ is the total reaction volume (mL) and VEnzyme​ is the volume of the PRS sample added (mL).

References

  • Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. NIH.gov. Available at:[Link]

  • Phosphoribosyl Pyrophosphate Synthetase. Encyclopedia.pub. Available at:[Link]

  • Phosphoribosyl pyrophosphate. Grokipedia. Available at:[Link]

  • Contribution of Model Organisms to Investigating the Far-Reaching Consequences of PRPP Metabolism on Human Health and Well-Being. MDPI. Available at:[Link]

  • Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site. NIH.gov. Available at:[Link]

  • Human Phosphoribosylpyrophosphate Synthetase. ResearchGate. Available at:[Link]

  • Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons. ScienceOpen. Available at:[Link]

Sources

Method

enzymatic synthesis techniques for d-ribose 5-phosphate

Application Note: Scalable Enzymatic Synthesis of D-Ribose 5-Phosphate Using Ribokinase and Biomimetic ATP Regeneration Target Audience: Researchers, scientists, and drug development professionals. Content Type: Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Enzymatic Synthesis of D-Ribose 5-Phosphate Using Ribokinase and Biomimetic ATP Regeneration

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

Introduction & Mechanistic Overview

D-ribose 5-phosphate (R5P) is a crucial metabolic intermediate, serving as the direct precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP). PRPP is the foundational building block for the de novo synthesis and salvage of purine and pyrimidine nucleotides, making R5P a highly sought-after compound for the development of RNA-based therapeutics, antiviral nucleoside analogs, and synthetic biology applications.

Traditional chemical synthesis of R5P is inefficient, plagued by low stereoselectivity and the need for complex protection and deprotection steps. Enzymatic synthesis utilizing Ribokinase (RK; EC 2.7.1.15) offers a highly regiospecific and stereospecific alternative. RK specifically phosphorylates the C5′ position of D-ribose under mild aqueous conditions, yielding pure R5P [1].

Causality in Experimental Design (E-E-A-T)

To design a self-validating and scalable protocol, it is essential to understand the mechanistic requirements of the enzymes involved:

  • The Role of Cations (Mg²⁺ and K⁺): Ribokinase belongs to the PfkB family of carbohydrate kinases. The catalytic loop of RK strictly requires divalent cations (optimally Mg²⁺) to coordinate the γ -phosphate of ATP, neutralizing its negative charge and facilitating nucleophilic attack by the C5′-hydroxyl of D-ribose. Furthermore, monovalent cations (specifically K⁺) are structurally required to induce a conformational "lid closure" over the active site, which aligns the catalytic residues for optimal phosphoryl transfer [1]. Omitting K⁺ will result in a near-complete loss of catalytic efficiency.

  • Biomimetic ATP Regeneration: RK requires equimolar amounts of ATP to phosphorylate D-ribose. However, stoichiometric use of ATP is economically unviable for preparative-scale synthesis. Furthermore, the accumulation of ADP competitively inhibits RK activity. To circumvent this, we couple the RK reaction with an ATP regeneration system using Polyphosphate Kinase 2 (PPK2) and inorganic polyphosphate (polyP). PPK2 efficiently rephosphorylates ADP back to ATP, driving the RK reaction to completion while utilizing inexpensive polyP as the ultimate phosphate donor [2].

Pathway Visualization

Pathway Ribose D-Ribose RK Ribokinase (RK) + Mg2+, K+ Ribose->RK ATP ATP ATP->RK R5P D-Ribose 5-Phosphate (R5P) RK->R5P ADP ADP RK->ADP PPK2 Polyphosphate Kinase (PPK2) ADP->PPK2 PolyP Polyphosphate (PolyP) PolyP->PPK2 PPK2->ATP

Caption: Enzymatic synthesis of D-ribose 5-phosphate coupled with PPK2-mediated ATP regeneration.

Quantitative Data: Selection of ATP Regeneration Systems

When designing the synthetic workflow, selecting the appropriate ATP regeneration system dictates the scalability and downstream purification complexity.

Regeneration SystemPhosphate DonorByproductCost EfficiencyBest Application
Pyruvate Kinase (PK) Phosphoenolpyruvate (PEP)PyruvateLow (PEP is expensive)Analytical scale, NMR studies
Acetate Kinase (ACK) Acetyl phosphateAcetateModerateSmall-to-medium preparative
Polyphosphate Kinase (PPK2) Inorganic Polyphosphate (polyP)Inorganic Phosphate (Pi)High (polyP is very cheap) Large-scale industrial synthesis

Table 1: Comparison of common ATP regeneration systems for kinase-mediated biocatalysis.

Detailed Experimental Protocol

The following protocol details the preparative-scale synthesis of D-ribose 5-phosphate using recombinant E. coli Ribokinase (EcRK) and Acinetobacter johnsonii PPK2 (AjPPK2) [2, 3].

Reagents and Equipment
  • Substrates: D-Ribose (50 mM), Sodium polyphosphate (approx. 60 mM in terms of phosphate monomers), ATP disodium salt (1 mM - catalytic amount).

  • Buffer & Cofactors: 50 mM HEPES (pH 7.5), 50 mM KCl, 20 mM MgCl₂.

  • Enzymes: Purified recombinant EcRK (approx. 3 µM) and AjPPK2 (approx. 1.5 µM).

  • Equipment: pH stat or automated titrator, shaking incubator, heated water bath, Anion Exchange Chromatography system (e.g., Q-Sepharose or Dowex 1X8).

Reaction Setup and Execution
  • Buffer Preparation: In a sterile reaction vessel, prepare the reaction buffer containing 50 mM HEPES, 50 mM KCl, and 20 mM MgCl₂. Adjust the pH to exactly 7.5 using 1 M NaOH.

  • Substrate Addition: Dissolve D-Ribose to a final concentration of 50 mM. Add sodium polyphosphate to 60 mM and ATP to 1 mM.

    • Causality Note: ATP is kept at 1 mM to prevent substrate inhibition of the enzymes while providing enough cofactor to initiate the PPK2 regeneration cycle.

  • Enzyme Initiation: Add AjPPK2 (1.5 µM) first to ensure any trace ADP is converted to ATP. After 5 minutes, add EcRK (3 µM) to initiate the ribose phosphorylation.

  • Incubation & pH Monitoring (Self-Validating Step): Incubate the reaction at 37°C with gentle agitation (100 rpm).

    • Critical Control: The phosphorylation of ribose releases a proton (H⁺), causing the pH to drop. Connect the reaction to a pH stat dispensing 1 M NaOH to maintain pH 7.5. The rate of NaOH consumption serves as a real-time, self-validating indicator of reaction progress.

  • Quenching: Once NaOH consumption ceases (typically 2–4 hours), the reaction has reached completion. Quench the reaction by incubating the vessel at 80°C for 10 minutes to denature the enzymes, followed by centrifugation (10,000 × g, 15 min) to remove precipitated proteins.

Downstream Purification and Validation
  • Anion Exchange Chromatography: Load the clarified supernatant onto a Q-Sepharose column pre-equilibrated with 10 mM ammonium bicarbonate (pH 8.0).

  • Elution: Wash the column with 2 column volumes (CV) of equilibration buffer to remove unreacted D-ribose. Elute the negatively charged R5P using a linear gradient of ammonium bicarbonate (10 mM to 500 mM). R5P typically elutes between 150–250 mM.

  • Lyophilization: Pool the R5P-containing fractions and lyophilize. Ammonium bicarbonate is volatile and will sublimate, leaving pure D-ribose 5-phosphate powder.

  • Analytical Validation: Re-dissolve a small fraction in D₂O and analyze via ³¹P-NMR (looking for a single peak around ~4.5 ppm characteristic of the phosphomonoester) or HPLC coupled with a Refractive Index (RI) detector.

Workflow Visualization

Workflow Setup 1. Reaction Setup (HEPES pH 7.5, Mg2+, K+) Enzymes 2. Enzyme Addition (EcRK + AjPPK2) Setup->Enzymes Incubation 3. Incubation & pH Stat (37°C, 2-4 hours) Enzymes->Incubation Quench 4. Heat Inactivation (80°C, 10 min) Incubation->Quench Purification 5. Anion Exchange Chromatography Quench->Purification Validation 6. HPLC / 31P-NMR Validation Purification->Validation

Caption: Step-by-step experimental workflow for R5P synthesis, purification, and validation.

References

  • Ferreira, J. C., et al. (2025). "Residues of the ribose binding site are required for human ribokinase activity." ResearchGate. Available at:[Link]

  • Völler, J.-S., et al. (2022). "Biomimetic S-adenosylmethionine regeneration for nucleophilic and radical alkylation reactions and aminopropyltransfer." bioRxiv. Available at:[Link]

  • Tolbert, T. J., & Williamson, J. R. (1996). Adapted in "Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons." ScienceOpen. Available at:[Link]

Application

Application Note: In Vivo Tracking of D-Ribose 5-Phosphate Using Stable Isotope Labeling and LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Metabolic Flux Analysis, Cancer Metabolism, and Nucleotide Biosynthesis Introduction & Rationale D-Ribose 5-phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Metabolic Flux Analysis, Cancer Metabolism, and Nucleotide Biosynthesis

Introduction & Rationale

D-Ribose 5-phosphate (R5P) is a central hub in the pentose phosphate pathway (PPP), acting as the foundational sugar backbone for de novo nucleotide biosynthesis. In highly proliferative diseases—most notably cancer—tumors dynamically reprogram their metabolism to meet immense nucleotide demands, heavily relying on R5P generation[1].

While static metabolomics can quantify the total pool size of R5P, it fails to capture the dynamic flux and the specific biochemical origins of the molecule[2]. In vivo stable isotope tracing overcomes this limitation by mapping the real-time flow of carbon through metabolic networks. By utilizing positionally labeled tracers, researchers can definitively track whether R5P is synthesized via the oxidative or non-oxidative branches of the PPP, providing critical insights for identifying therapeutic vulnerabilities[1].

Mechanistic Insights: Tracer Selection and Pathway Elucidation

Expertise & Experience: The most critical decision in in vivo tracing is tracer selection. While universally labeled [U-13C]glucose is excellent for mapping global carbon distribution, it is suboptimal for resolving the PPP. Instead, [1,2-13C]glucose is the gold standard for tracking R5P because its positional labeling creates a distinct, self-validating binary readout between the two PPP branches[1].

  • Oxidative PPP (oxPPP): When[1,2-13C]glucose enters the oxPPP, the C1 carbon is irreversibly decarboxylated by 6-phosphogluconate dehydrogenase and released as 13CO2. The resulting R5P retains only one 13C atom, yielding an M+1 isotopologue.

  • Non-Oxidative PPP (non-oxPPP): If [1,2-13C]glucose bypasses the oxPPP and enters glycolysis, it forms [1,2-13C]fructose-6-phosphate. When transketolase and transaldolase recombine these intermediates in the non-oxPPP, the resulting R5P retains both 13C atoms, yielding an M+2 isotopologue[1].

G Glc [1,2-13C] Glucose G6P Glucose-6-Phosphate Glc->G6P oxPPP Oxidative PPP (-13CO2) G6P->oxPPP nonoxPPP Non-Oxidative PPP (Glycolysis + TK/TA) G6P->nonoxPPP R5P_M1 Ribose-5-Phosphate (M+1) oxPPP->R5P_M1 Decarboxylation R5P_M2 Ribose-5-Phosphate (M+2) nonoxPPP->R5P_M2 Carbon Rearrangement Nuc Nucleotide Biosynthesis R5P_M1->Nuc R5P_M2->Nuc

Carbon transition map of [1,2-13C]glucose through the Pentose Phosphate Pathway.

In Vivo Experimental Protocol

Trustworthiness: Sugar phosphates like R5P have exceptionally high turnover rates (often <1 second). Ischemia during tissue harvesting causes rapid degradation of ATP and shifts in PPP equilibrium. The protocol below incorporates a strict rapid-quenching step to halt enzymatic activity instantly, ensuring the measured isotopologues reflect true in vivo physiology.

Workflow Infusion 1. In Vivo Infusion [1,2-13C] Glucose Harvest 2. Rapid Harvest & Flash Freeze Infusion->Harvest Extract 3. Biphasic Extraction MeOH/ACN/H2O Harvest->Extract LCMS 4. LC-MS/MS HILIC/MRM Extract->LCMS Analysis 5. Isotopologue Data Analysis LCMS->Analysis

Step-by-step workflow for in vivo stable isotope tracing of R5P.

Step-by-Step Methodology

Phase 1: Tracer Infusion

  • Fast the animal models (e.g., mice) for 4–6 hours to achieve baseline glycemia and deplete unlabelled glycogen stores.

  • Administer [1,2-13C]glucose via a surgically implanted jugular vein catheter. Deliver a priming bolus (0.4 g/kg) followed immediately by a continuous infusion (12 mg/kg/min) for 2.5 hours to achieve isotopic steady state in the blood and target tissues[3].

Phase 2: Rapid Quenching & Harvesting 3. Euthanize the animal via cervical dislocation. Do not use CO2 asphyxiation, as it induces systemic hypoxia and drastically alters glycolytic and PPP fluxes. 4. Critical Step: Within <5 seconds of euthanasia, excise the target tissue (e.g., tumor, liver) and instantly compress it between Wollenberger clamps pre-cooled in liquid nitrogen.

Phase 3: Metabolite Extraction 5. Pulverize the frozen tissue into a fine powder using a cryomill, ensuring the sample never thaws. 6. Transfer ~20 mg of tissue powder into a pre-chilled microcentrifuge tube. Add 1 mL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v)[4]. 7. Vortex vigorously for 30 seconds, then incubate at -20°C for 1 hour to ensure complete protein precipitation. 8. Centrifuge at 16,000 × g for 15 minutes at 4°C[3]. Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas.

Analytical Methodology (LC-MS/MS)

Because R5P is highly polar, it elutes in the void volume of standard C18 reversed-phase columns, leading to severe ion suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode[4][5].

Data Presentation: LC-MS/MS Parameters

Table 1: Multiple Reaction Monitoring (MRM) Transitions for D-Ribose 5-Phosphate Note: The product ion (m/z 96.9) corresponds to the phosphate group (H2PO4-), which does not contain carbon. Therefore, the product ion mass remains static while the precursor mass shifts with 13C incorporation.

IsotopologuePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
M+0 (Unlabeled) 229.096.950-25
M+1 (oxPPP derived) 230.096.950-25
M+2 (non-oxPPP derived) 231.096.950-25
M+3 232.096.950-25
M+4 233.096.950-25
M+5 234.096.950-25

Table 2: HILIC LC Gradient Conditions Column: Polymeric HILIC column (e.g., 2.1 x 100 mm, 2.7 µm). Column Temperature: 35°C.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 20mM Ammonium Acetate, pH 9.0)% Mobile Phase B (100% Acetonitrile)
0.00.3595
2.00.3595
10.00.34060
12.00.36040
15.00.3595
20.00.3595

Data Analysis & Flux Interpretation

Following peak integration, the raw abundance of each isotopologue must be corrected for natural isotopic abundance using standard deconvolution matrices.

To interpret the biological flux:

  • Calculate Fractional Enrichment: Determine the percentage of the total R5P pool that has incorporated the tracer.

  • Determine Pathway Dominance: Calculate the ratio of M+1 / (M+1 + M+2) . A ratio > 0.5 indicates that the oxidative PPP is the primary driver of de novo ribose synthesis, whereas a ratio < 0.5 points to a reliance on the non-oxidative branch and glycolysis[1]. This metric provides a self-validating, internal control for mapping metabolic dependencies in target tissues.

References

  • Local production of lactate, ribose phosphate, and amino acids within human triple-negative breast cancer. National Center for Biotechnology Information (PMC).[Link]

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. National Center for Biotechnology Information (PMC).[Link]

  • Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship.[Link]

  • 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv.[Link]

  • Isotopically Nonstationary 13C Metabolic Flux Analysis. Vanderbilt University.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of d-ribose 5-phosphate during long-term storage

Welcome to the Technical Support Center for Metabolic Intermediates. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible enzymatic assays, skewed pentose phosphate pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Metabolic Intermediates. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible enzymatic assays, skewed pentose phosphate pathway (PPP) metabolomics, or inconsistent cell culture phenotypes. Often, the silent culprit is the degradation of D-ribose 5-phosphate (R5P) during storage and handling.

R5P is a highly labile metabolite. To ensure scientific integrity, we cannot treat it as a generic biochemical reagent; we must understand the thermodynamic and kinetic vulnerabilities of its molecular structure. This guide provides a self-validating framework to troubleshoot, prepare, and store R5P, ensuring your experimental inputs remain pristine.

Troubleshooting Guide: Common Modes of R5P Degradation

Q1: Why is my R5P solution losing enzymatic activity over time despite being kept at 4°C? The Causality: R5P is highly susceptible to phosphate ester hydrolysis in aqueous solutions. While storing at 4°C reduces the thermodynamic drive for hydrolysis compared to room temperature, it does not eliminate it. Furthermore, in unbuffered water, dissolved atmospheric CO₂ forms carbonic acid, lowering the pH. This acidic shift accelerates the acid-catalyzed hydrolysis of the phosphoester bond, yielding free D-ribose and inorganic phosphate. To prevent this, R5P solutions must be strictly buffered (e.g., Tris-HCl at pH 7.5)[1] and stored at -80°C for long-term stability[2].

Q2: I observe a drop in assay reproducibility after multiple uses of the same R5P stock. What is the mechanism? The Causality: Repeated freeze-thaw cycles are disastrous for phosphorylated sugars. During the phase transition of the solvent (freezing), pure water crystallizes first, forcing the R5P and buffer salts into an increasingly concentrated, unfrozen liquid micro-phase. This localized spike in ionic strength and dramatic pH shift accelerates both oxidative degradation and anomerization—the spontaneous conversion between the α and β furanose and pyranose forms of the sugar[3]. Once the anomeric equilibrium is disrupted, enzymes specific to a particular stereoisomer will show reduced reaction rates.

Q3: How does ambient moisture affect powdered D-ribose 5-phosphate during long-term storage? The Causality: R5P is typically supplied as a disodium or barium salt, making it highly hygroscopic. If the storage vial is opened while cold, ambient moisture condenses on the powder. This leads to deliquescence, where the powder absorbs enough water to dissolve into a highly concentrated, unbuffered micro-solution, initiating spontaneous hydrolysis. Powdered stocks must be stored tightly sealed at -20°C[4], ideally purged with an inert gas like Argon to displace moisture and oxygen[5].

Mechanistic Visualization of Degradation

R5P_Degradation R5P D-Ribose 5-Phosphate (Intact) Hydrolysis Phosphate Hydrolysis (Acidic pH / Heat) R5P->Hydrolysis H2O, H+ Oxidation Oxidative Degradation (O2 Exposure) R5P->Oxidation ROS, O2 Anomerization Furanose-Pyranose Conversion R5P->Anomerization Aqueous Solution Products1 D-Ribose + Free Phosphate Hydrolysis->Products1 Products2 Degraded Sugar Byproducts Oxidation->Products2 Products3 Equilibrium Mixture (Loss of Specificity) Anomerization->Products3

Diagram of D-ribose 5-phosphate degradation pathways and their environmental triggers.

Quantitative Storage Parameters

To establish a baseline for your laboratory's standard operating procedures, adhere to the following validated storage metrics for R5P[2][4][5]:

StateMatrix / ConditionOptimal TemperatureMax Shelf LifePrimary Vulnerability
Powder Dry Salt (e.g., Disodium)-20°C3 YearsHygroscopicity (Moisture absorption)
Solution Buffered (pH 7.0 - 7.5)-80°C1 YearFreeze-thaw cycling, Anomerization
Solution Unbuffered H₂O4°C< 1 WeekAcid-catalyzed hydrolysis

Experimental Protocol: Self-Validating Preparation & Handling

To guarantee the integrity of your R5P, do not merely dissolve and freeze. Follow this self-validating workflow, which incorporates physical checkpoints to ensure the metabolite remains intact.

Phase 1: Equilibration and Buffer Preparation

  • Temperature Equilibration: Remove the sealed vial of powdered R5P from the -20°C freezer. Place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that drives hydrolysis.

  • Buffer Degassing: Prepare a Tris-HCl or HEPES buffer at pH 7.5[1]. Degas the buffer using a vacuum sonicator for 15 minutes. Causality: Removing dissolved oxygen minimizes oxidative degradation of the sugar backbone.

Phase 2: Reconstitution and Aliquoting 3. Reconstitution: Dissolve the R5P powder in the degassed buffer to your desired stock concentration (e.g., 50 mg/mL)[4]. 4. Validation Check: The solution must be completely clear and colorless. A yellow tint indicates oxidative degradation or contamination. 5. Aliquoting: Immediately dispense the solution into single-use microcentrifuge tubes (e.g., 50 µL per tube). Causality: Single-use aliquots completely eliminate the freeze-thaw degradation cycle.

Phase 3: Cryopreservation 6. Flash Freezing: Submerge the tightly capped aliquots in liquid nitrogen for 30 seconds. Causality: Flash freezing prevents the formation of large ice crystals, bypassing the concentration of solutes that causes micro-environmental pH shifts. 7. Long-Term Storage: Transfer the flash-frozen aliquots immediately to a -80°C freezer[2]. 8. Usage: When required, thaw a single aliquot rapidly on ice, use it immediately for your assay, and discard any remaining volume.

Storage_Workflow Start Powdered R5P Stock Buffer Reconstitute in Buffer (pH 7.0 - 7.5) Start->Buffer Add Solvent Aliquot Create Single-Use Aliquots Buffer->Aliquot Minimize Volume FlashFreeze Flash Freeze (Liquid Nitrogen) Aliquot->FlashFreeze Prevent Degradation Store Long-Term Storage (-80°C) FlashFreeze->Store Transfer Use Thaw on Ice & Use (Discard Remainder) Store->Use As Needed

Step-by-step workflow for the optimal preparation and storage of R5P.

Frequently Asked Questions (FAQs)

Can I store R5P in a frost-free freezer? No. Frost-free freezers undergo periodic warming cycles to melt ice accumulation. These micro-thaws will degrade temperature-sensitive metabolites like R5P. Always use a manual-defrost -20°C or -80°C freezer.

Is it safe to lyophilize my own R5P solutions for better stability? Yes, but with caveats. If you must lyophilize, ensure the R5P is formulated as a stable salt (like barium or disodium) rather than a free acid. Lyophilization must be performed under high vacuum, and the resulting cake must be sealed under Argon gas to prevent rapid re-hydration[5].

How can I verify if my R5P stock has degraded? For rigorous validation, use high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS) to check for the presence of free ribose or inorganic phosphate. Alternatively, a simple colorimetric phosphate assay (like the Malachite Green assay) can quickly detect free inorganic phosphate, indicating that hydrolysis has occurred.

References

  • TargetMol. D-Ribose 5-phosphate - TargetMol: Product Introduction. Retrieved from 2

  • Sigma-Aldrich. D-Ribose 5-phosphate = 99 TLC 207671-46-3 - Sigma-Aldrich: Properties. Retrieved from 4

  • SMPDB. Ribose Degradation - SMPDB. Retrieved from 3

  • American Elements. SAFETY DATA SHEET - View PDF. Retrieved from 5

  • Taylor & Francis Online. Simple Procedures for the Preparation of D-Ribose-5-phosphate. Retrieved from1

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in D-Ribose 5-Phosphate LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. Analyzing D-ribose 5-phosphate (R5P) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Analyzing D-ribose 5-phosphate (R5P) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges. As a highly polar, negatively charged sugar phosphate, R5P is notoriously susceptible to severe matrix effects, poor chromatographic retention, and isobaric interference.

This guide is designed for researchers and drug development professionals. It bypasses basic LC-MS theory to directly address the mechanistic causes of ion suppression and provides field-proven, self-validating protocols to ensure absolute quantitative integrity.

Part 1: Diagnostic Desk & Core FAQs

Q: Why am I losing R5P signal in biological matrices despite having excellent standard curves? A: This is a classic presentation of ion suppression . Biological matrices (e.g., cell lysates, plasma) contain high concentrations of salts, lipids, and co-eluting polar metabolites that elute in the column void volume. In the Electrospray Ionization (ESI) source, these matrix components outcompete the highly polar R5P for the surface of the charged droplets. Causality: Because R5P cannot efficiently transition from the liquid phase to the gas phase, the mass spectrometer detects a precipitously lower signal, destroying your quantitative accuracy.

Q: I am using Tributylamine (TBA) as an ion-pairing reagent to retain R5P on a C18 column. Why is my sensitivity still incredibly low? A: While protonated tertiary amines like TBA successfully enhance the chromatographic retention of sugar phosphates on reversed-phase columns, they are detrimental to negative-ion ESI. Causality: TBA is highly surface-active. It dominates the ESI droplet surface and severely suppresses the ionization of target anions. Studies have shown that moving away from ion-pairing reagents can increase sensitivity by orders of magnitude 1[1].

Q: How can I resolve Ribose 5-phosphate from its isomer Ribulose 5-phosphate (Ru5P) without worsening matrix effects? A: R5P and Ru5P have identical masses (m/z 229.01 in negative mode) and equivalent elemental compositions, making them indistinguishable by mass alone2[2]. Solution: Utilize a Porous Graphitized Carbon (PGC) column or chemical derivatization. PGC offers unique stereoselective interactions that resolve sugar phosphate isomers far better than standard Hydrophilic Interaction Liquid Chromatography (HILIC) 3[3].

Part 2: Visualizing the Analytical Logic

To systematically eliminate matrix effects, follow the logic workflow below. Understanding R5P's origin in the Pentose Phosphate Pathway (PPP) is also critical, as upstream intermediates often serve as the very matrix components causing isobaric or suppressive interference.

MatrixEffectWorkflow Start Detect Ion Suppression in R5P Analysis SIL Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->SIL UseSIL Implement SIL-IS (Corrects Quantification) SIL->UseSIL Yes Chrom Optimize Chromatography (HILIC, PGC, or AEX) SIL->Chrom No Success Accurate R5P Quantification UseSIL->Success Deriv Chemical Derivatization (e.g., Reductive Amination) Chrom->Deriv Signal still low Chrom->Success Resolved Deriv->Success

Logical workflow for addressing matrix effects in R5P LC-MS/MS analysis.

PPP_Pathway G6P Glucose-6-Phosphate (G6P) Ru5P Ribulose-5-Phosphate (Ru5P) G6P->Ru5P Oxidative PPP R5P Ribose-5-Phosphate (R5P) Ru5P->R5P Isomerization PRPP PRPP (Nucleotide Synthesis) R5P->PRPP PRPS Enzyme

Simplified Pentose Phosphate Pathway highlighting Ribose-5-Phosphate (R5P).

Part 3: Methodology Vault (Step-by-Step Protocols)

Protocol A: Self-Validating Post-Column Infusion (Mapping the Matrix Effect)

Before changing your entire methodology, you must prove where the matrix effect is occurring. This protocol is a self-validating system: it maps the exact retention time of ion suppression, allowing you to adjust your gradient to elute R5P outside this "danger zone."

  • Hardware Setup: Install a T-connector between the analytical LC column outlet and the MS ESI source inlet. Connect a syringe pump to the third port of the T-connector.

  • Standard Infusion: Load a syringe with a pure R5P standard (e.g., 1 µg/mL in mobile phase) and continuously infuse it at a low flow rate (e.g., 10 µL/min).

  • Matrix Injection: With the MS monitoring the specific MRM transition for R5P (m/z 229 -> 97) 4[4], inject a blank biological matrix extract (e.g., cell lysate) and run your standard LC gradient.

  • Data Interpretation (Causality): Because pure R5P is constantly entering the MS, the baseline should be high and flat. Any sudden dips in this baseline indicate that matrix components are eluting from the column at that exact moment, monopolizing the droplet surface and suppressing the R5P signal.

  • Action: Adjust your LC gradient (e.g., modifying the aqueous/organic ratio) to shift the R5P retention time away from the identified suppression dips.

Protocol B: Reductive Amination Derivatization for Absolute Sensitivity

If chromatographic shifting fails, derivatization is the most authoritative solution. By tagging R5P with a hydrophobic group, you simultaneously increase its retention on standard C18 columns (moving it out of the polar void volume where matrix effects are worst) and drastically increase its ionization efficiency 1[1].

  • Sample Drying: Lyophilize or vacuum-dry 50 µL of your biological extract containing R5P.

  • Reagent Preparation: Prepare a derivatization cocktail containing aniline (or a stable isotope-labeled equivalent like 13C6​ -aniline for internal standardization) and sodium cyanoborohydride ( NaCNBH3​ ) in an acidic buffer (e.g., acetic acid).

  • Reaction Incubation: Add 50 µL of the cocktail to the dried extract. Incubate at 37°C for 60 minutes.

    • Mechanistic Causality: The primary amine of aniline reacts with the reducing end of R5P to form a Schiff base. The NaCNBH3​ selectively reduces this Schiff base into a highly stable secondary amine. This locks the anomeric center, preventing anomerization and resulting in a single, sharp chromatographic peak.

  • Quenching: Stop the reaction by adding 100 µL of cold acetonitrile.

  • LC-MS/MS Analysis: Inject onto a standard Reversed-Phase (C18) column. The highly hydrophobic aniline tag ensures strong retention and near-total avoidance of early-eluting polar matrix suppressors.

Part 4: Data Analytics & Strategy Comparison

To justify the transition from legacy methods to advanced techniques, review the quantitative improvements summarized below. Derivatization and Unified HILIC/AEX approaches vastly outperform traditional ion-pairing methods.

Analytical StrategyMatrix Effect SusceptibilityIsomer Resolution (R5P vs. Ru5P)Relative Sensitivity GainPrimary Mechanism of Improvement
RP with Ion-Pairing (e.g., TBA) Severe (High ion suppression)Poor1x (Baseline)None. Reagent suppresses ESI signal.
Standard HILIC-MS/MS ModerateModerate~1.7xAvoids ion-pairing reagents; retains polar analytes.
Unified HILIC/AEX-MS LowGood~16xEnhanced deprotonation in high-pH mobile phase 5[5].
Reductive Amination + RP-MS/MS Very Low Excellent 200x to >1000xHydrophobic tag dramatically boosts ESI efficiency and shifts RT 1[1].

References

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Chemistry. URL:[Link]

  • Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup. Analyst (RSC Publishing). URL:[Link]

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. J-Stage. URL:[Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. URL:[Link]

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting D-Ribose 5-Phosphate Peak Tailing in Ion Chromatography

Welcome to the advanced troubleshooting center for Ion Chromatography (IC) and High-Performance Anion-Exchange Chromatography (HPAEC). D-ribose 5-phosphate (R5P) presents a unique analytical challenge: it is highly polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for Ion Chromatography (IC) and High-Performance Anion-Exchange Chromatography (HPAEC). D-ribose 5-phosphate (R5P) presents a unique analytical challenge: it is highly polar, possesses a reactive sugar moiety, and contains a strongly chelating terminal phosphate group. This dual nature makes it highly susceptible to secondary interactions, leading to peak tailing, loss of resolution, and poor quantitation.

This guide is designed for researchers and drug development professionals. It moves beyond basic maintenance, focusing on the physicochemical causality of peak distortion and providing self-validating protocols to isolate and resolve systemic errors.

Diagnostic Workflow

Workflow N1 Analyze R5P Peak Tailing N2 Are all peaks tailing (e.g., non-phosphorylated sugars)? N1->N2 N3 Physical Issue: Check dead volume & frits N2->N3 Yes N4 Chemical Issue: Specific to phosphate group N2->N4 No N8 Optimal Peak Shape (Tailing Factor < 1.2) N3->N8 N5 Does dilution improve peak symmetry? N4->N5 N6 Column Overload: Reduce injection volume N5->N6 Yes N7 Metal Contamination: Passivate flow path & use PEEK N5->N7 No N6->N8 N7->N8

Diagnostic workflow for resolving D-ribose 5-phosphate peak tailing in IC.

Core Troubleshooting FAQs

Q1: Why does D-ribose 5-phosphate exhibit severe peak tailing while my standard anions (e.g., chloride, sulfate) remain symmetrical?

The Causality: R5P contains a terminal phosphate group. Phosphates have an exceptionally high affinity for transition metals (such as iron, nickel, and chromium) present in stainless steel flow paths, frits, and detector housings[1]. This creates a secondary retention mechanism—metal chelation—that delays the elution of a fraction of the analyte, causing a pronounced tail[2]. Standard monovalent anions do not chelate metals strongly and therefore elute symmetrically.

Self-Validating Protocol: Inject a standard non-phosphorylated sugar (e.g., D-ribose). If the D-ribose peak is symmetrical but R5P tails, the tailing is chemically driven by the phosphate group, confirming metal interaction. If both peaks tail equally, the issue is physical (e.g., dead volume or column bed deformation)[3].

Q2: How can I differentiate between column overload and secondary chemical interactions as the root cause?

The Causality: Column overload occurs when the injected sample mass exceeds the localized binding capacity of the stationary phase. This forces the remaining analyte to migrate at a different velocity, resulting in peak distortion (which can manifest as fronting or tailing depending on the competitive Langmuir isotherm between the eluent and analyte)[4]. Secondary interactions, however, are independent of concentration and will persist even at trace detection levels.

Self-Validating Protocol: Perform a serial dilution of your R5P sample (e.g., 1x, 0.5x, 0.1x) and calculate the USP Tailing Factor ( Tf​ ) for each. If Tf​ approaches 1.0 at lower concentrations, the issue is column overload. If Tf​ remains constant (e.g., >1.5) across all dilutions, the cause is secondary interactions[3].

Q3: What eluent modifications can suppress R5P tailing in High-Performance Anion-Exchange Chromatography (HPAEC)?

The Causality: In HPAEC-PAD, a high pH (pH > 12) is used to ionize the hydroxyl groups of the sugar moiety. However, if the eluent's ionic strength is insufficient to outcompete the multivalent binding of the phosphate group to the resin or system hardware, tailing occurs. "Tail-sweeping" reagents can be employed to dynamically passivate active metal sites and outcompete the phosphate group[5].

Self-Validating Protocol: Introduce a competing polyvalent ion or an organic tail-sweeping reagent (e.g., 1 mM methylphosphonic acid) into the mobile phase[5]. If peak symmetry improves immediately upon equilibration, the tailing was due to strong electrostatic or metal-affinity interactions.

Q4: My system is entirely PEEK (metal-free), but I still observe tailing. What else could be wrong?

The Causality: Even in completely metal-free systems, physical anomalies such as dead volume at capillary connections (improperly seated ferrules) or a fouled guard column can cause physical tailing[3]. Furthermore, biological sample matrices can irreversibly foul the anion-exchange resin, creating new, non-specific hydrophobic binding sites.

Self-Validating Protocol: Bypass the guard column and inject the standard. If the peak shape is fully restored, the guard column is fouled with matrix contaminants and must be replaced.

Quantitative Data Presentation

Use the following diagnostic metrics to benchmark your system's performance and determine the necessary corrective actions based on the USP Tailing Factor ( Tf​ ).

Diagnostic ConditionUSP Tailing Factor ( Tf​ )Retention Time ( tR​ ) ShiftPrimary DiagnosisRecommended Action
Baseline (Ideal) 1.0 – 1.2NoneSystem OptimalN/A
Constant Tf​ across dilutions > 1.5DelayedMetal Contamination / Secondary InteractionExecute Passivation Protocol; verify PEEK fittings.
Tf​ decreases upon dilution > 1.8 at high conc.Early elution (fronting/tailing)Mass/Volume OverloadReduce injection volume by 50% or dilute sample.
All peaks tailing equally > 1.5 for all analytesNoneDead Volume / Bed DeformationCheck all Viper/PEEK fittings; replace inlet frit.
Tf​ fluctuates between runs VariableVariableEluent Mismatch / Poor EquilibrationOptimize eluent ionic strength; check pump stability.

Step-by-Step Methodologies

Protocol 1: System Passivation and Metal Decontamination

Objective: Remove adsorbed transition metals from the IC flow path to eliminate phosphate-metal chelation.

  • System Preparation: Remove the analytical column, guard column, and suppressor. Connect the injection valve directly to the detector waste line using a zero-dead-volume PEEK union.

  • Acid Wash: Flush the flow path with 0.5 M Nitric Acid ( HNO3​ ) at 1.0 mL/min for 30 minutes. (Caution: Ensure your detector cell is compatible with strong acids; bypass the detector if using MS or PAD).

  • Primary Rinse: Flush the system with ultrapure deionized water (18.2 MΩ·cm) for 15 minutes to remove residual acid.

  • Chelation Wash: Flush with 0.1 M EDTA (adjusted to pH 8.0) for 30 minutes. This step strips any remaining strongly bound metal ions that the acid wash missed.

  • Final Rinse & Reassembly: Flush with DI water for 30 minutes. Reinstall the suppressor, guard, and analytical columns. Equilibrate the system with your standard mobile phase until the baseline conductivity stabilizes.

  • Validation: Inject a 10 µM R5P standard. Calculate Tf​ at 5% peak height. A successful passivation yields a Tf​≤1.2 .

Protocol 2: Eluent Optimization for Phosphate Recovery

Objective: Utilize tail-sweeping reagents to prevent secondary interactions dynamically during the run.

  • Baseline Establishment: Run a 10 µM R5P standard using your standard eluent (e.g., NaOH or KOH gradient) and record the Tf​ .

  • Mobile Phase Modification: Prepare a fresh eluent containing 1 mM methylphosphonic acid (or a suitable low-concentration phosphate buffer if compatible with your detector)[5].

  • Equilibration: Pump the modified eluent through the column at the method flow rate for at least 20 column volumes to ensure the stationary phase is fully equilibrated with the tail-sweeping reagent.

  • Re-evaluation: Inject the 10 µM R5P standard. Compare the new Tf​ and peak area to the baseline. You should observe a sharper peak and an increase in signal-to-noise ratio due to the elimination of the tail.

References

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent Technologies. 6

  • Ion Chromatography Troubleshooting Guide - Thermo Fisher Scientific. 3

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC (NIH). 5

  • Peak Distortion Effects in Analytical Ion Chromatography - ACS Publications. 4

  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC (NIH). 1

  • This one is for my Ion Chromatography experts. Why would orthophosphate show up on my ICV QC but not on my MDL? - ResearchGate. 2

Sources

Optimization

handling and storage temperature recommendations for d-ribose 5-phosphate

Welcome to the comprehensive technical support guide for D-ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for D-ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper handling, storage, and troubleshooting of R5P in experimental settings. The following question-and-answer format directly addresses specific issues you may encounter, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

What is the recommended storage temperature for D-ribose 5-phosphate?

The recommended storage temperature for D-ribose 5-phosphate is consistently cited as -20°C.[1][2][3] Several suppliers, including Sigma-Aldrich and Carl Roth, specify this temperature for long-term storage of the solid form of the compound.[1][2] Storing at -20°C minimizes degradation and preserves the compound's stability. Some sources may also recommend storage in a freezer, which aligns with the -20°C recommendation.[4]

How should I handle D-ribose 5-phosphate in the laboratory?

Proper handling of D-ribose 5-phosphate is crucial to ensure both researcher safety and compound integrity. Here are key handling recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5] In situations where dust may be generated, a dust respirator is also recommended.[6]

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, using a local exhaust system or a fume hood is advisable.[2]

  • Preventing Contamination: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[7]

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[2]

What is the stability of D-ribose 5-phosphate in solution?

D-ribose 5-phosphate is known to be unstable in solution, particularly at neutral or alkaline pH.[8] One study noted that the half-life of ribose 5-phosphate at pH 7.0 and 100°C is 7 minutes, and at 0°C, it's 44 years.[8] While the stability is significantly greater at lower temperatures, it highlights the compound's inherent instability in aqueous solutions.

For this reason, it is highly recommended to prepare solutions fresh for each experiment.[3] If a stock solution must be prepared and stored, it should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also advisable to store solutions in a sealed container, away from moisture.[3]

What are the common forms of D-ribose 5-phosphate available?

D-ribose 5-phosphate is often supplied as a salt to improve its stability.[9] The most common forms are the disodium salt and the barium salt.[2][6] These salt forms are generally more stable than the free acid form.[9] When preparing solutions, it is important to account for the mass of the counter-ions and any water of hydration to achieve the desired molar concentration of R5P.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of D-ribose 5-phosphate.

Explanation: As a key intermediate in the pentose phosphate pathway, R5P is central to the synthesis of nucleotides and nucleic acids.[10] Its degradation can lead to a lack of substrate for enzymatic reactions, resulting in lower-than-expected activity or complete failure of the experiment.

Solutions:

  • Verify Storage Conditions: Ensure that the solid compound has been consistently stored at -20°C.

  • Prepare Fresh Solutions: Always prepare R5P solutions immediately before use.[3] Avoid using solutions that have been stored for extended periods, even at low temperatures.

  • pH Considerations: Be mindful of the pH of your buffers. R5P is more stable in slightly acidic conditions.

  • Quality Control: If you suspect degradation, consider running a quality control experiment, such as an enzymatic assay with a known active enzyme, to confirm the integrity of your R5P stock.

Problem 2: Difficulty dissolving D-ribose 5-phosphate.

Possible Cause: Incorrect solvent or insufficient mixing.

Explanation: D-ribose 5-phosphate disodium salt is generally soluble in water.[1][7] However, achieving a clear solution may require specific conditions.

Solutions:

  • Recommended Solvent: Use deionized or distilled water for dissolution.[1]

  • Solubility Limits: A common solubility is 50 mg/mL in water.[1][7]

  • Aiding Dissolution: If the compound does not dissolve readily, gentle warming and/or sonication can be used to aid dissolution.[3]

  • Fresh Reagent: If solubility issues persist, it could be an indication of product degradation or contamination. Using a fresh vial of the compound is recommended.

Problem 3: Observed non-enzymatic reactions or background signal.

Possible Cause: Instability of the furanose ring structure.

Explanation: In solution, D-ribose 5-phosphate exists in equilibrium between its linear and furanose (five-membered ring) forms.[11] The open-chain aldehyde form is reactive and can participate in non-enzymatic reactions, such as glycation, which can lead to background signal in certain assays.[1]

Solutions:

  • Minimize Incubation Times: Keep incubation times as short as possible to reduce the opportunity for non-enzymatic side reactions.

  • Control Experiments: Always include appropriate negative controls (e.g., reactions without enzyme) to quantify any background signal.

  • Temperature Control: Perform reactions at the lowest feasible temperature to slow down non-enzymatic processes.

Experimental Protocols

Protocol 1: Preparation of a D-Ribose 5-Phosphate Stock Solution

This protocol outlines the steps for preparing a 100 mM stock solution of D-ribose 5-phosphate disodium salt.

Materials:

  • D-ribose 5-phosphate disodium salt (solid)

  • Nuclease-free water

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Calculate the required mass: Determine the mass of D-ribose 5-phosphate disodium salt needed to prepare the desired volume of a 100 mM solution. Remember to account for the molecular weight of the specific salt form you are using (including any water of hydration).

  • Weigh the compound: Carefully weigh the calculated amount of the solid compound in a sterile tube.

  • Add solvent: Add the appropriate volume of nuclease-free water to the tube.

  • Dissolve: Vortex the tube until the solid is completely dissolved. If necessary, use brief sonication to aid dissolution.

  • Check pH (Optional but Recommended): Check the pH of the solution and adjust if necessary for your specific application.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[3]

Workflow for Using D-Ribose 5-Phosphate in an Enzymatic Assay

The following diagram illustrates a typical workflow for utilizing D-ribose 5-phosphate as a substrate in an enzymatic assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Equilibrate R5P to Room Temperature weigh Weigh Solid R5P start->weigh dissolve Dissolve in Assay Buffer to Working Concentration weigh->dissolve initiate Initiate Reaction by Adding R5P Solution dissolve->initiate preincubate Pre-incubate Assay Mixture (Enzyme, Buffer, Cofactors) preincubate->initiate incubate Incubate at Optimal Temperature initiate->incubate stop Stop Reaction (e.g., heat, acid) incubate->stop detect Detect Product Formation (e.g., Spectrophotometry, HPLC) stop->detect analyze Analyze Data and Calculate Enzyme Activity detect->analyze end End analyze->end

Caption: Workflow for an enzymatic assay using D-ribose 5-phosphate.

Summary of Handling and Storage Recommendations

ParameterRecommendationRationale
Solid Storage -20°C in a tightly sealed container.[1][2][3]Minimizes degradation and moisture absorption.
Solution Storage Prepare fresh. If necessary, store at -20°C (≤1 month) or -80°C (≤6 months) in single-use aliquots.[3]R5P is unstable in aqueous solutions.[8]
Handling Use in a well-ventilated area with appropriate PPE (gloves, safety glasses).[5]Ensures researcher safety.
Dissolution Soluble in water (e.g., 50 mg/mL).[1][7] Sonication or gentle warming can assist.[3]Ensures a homogenous solution for accurate concentration.

References

  • Carl Roth GmbH + Co. KG. (2024, March 2). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. [Link]

  • American Elements. (2022, January 15). Safety Data Sheet: D-Ribose-5-Phosphate Barium Salt Hexahydrate. [Link]

  • Wikipedia. Ribose 5-phosphate. [Link]

  • Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158–8160. [Link]

  • Zhang, Y., et al. (2025). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. Journal of Hematology & Oncology, 18(1), 2. [Link]

  • Wamelink, M. M., et al. (2008). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. PLoS ONE, 3(11), e3802. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Quantitative Analysis of D-Ribose 5-Phosphate: A Comparative Approach in the Absence of Commercial Kits

For researchers and drug development professionals investigating the pentose phosphate pathway (PPP) or nucleotide metabolism, the accurate quantification of D-ribose 5-phosphate (R5P) is crucial.[1] R5P is a key interme...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals investigating the pentose phosphate pathway (PPP) or nucleotide metabolism, the accurate quantification of D-ribose 5-phosphate (R5P) is crucial.[1] R5P is a key intermediate, linking the oxidative and non-oxidative branches of the PPP and serving as the precursor for the synthesis of nucleotides and nucleic acids.[1] Despite its metabolic significance, a survey of the market reveals a notable absence of dedicated commercial assay kits for the direct quantification of D-ribose 5-phosphate.

This guide provides a practical, in-depth comparison of established enzymatic methods that can be readily assembled in the laboratory using commercially available reagents. We will explore the principles behind these assays, provide a head-to-head comparison of two robust methods, and offer a detailed protocol for implementation.

The Challenge: Why No Dedicated R5P Kits?

The lack of specific commercial kits for D-ribose 5-phosphate is likely due to the inherent challenges in developing a simple, direct assay for this small, non-immunogenic sugar phosphate. While ELISA kits for the enzyme that acts on R5P, Ribose-5-Phosphate Isomerase A (RPIA), are available, these do not quantify the metabolite itself.[2][3][4] Consequently, researchers must rely on multi-step enzymatic assays that couple the conversion of R5P to a detectable signal.

Comparing Enzymatic Methods for R5P Quantification

The most reliable methods for quantifying D-ribose 5-phosphate involve coupled enzymatic reactions that lead to a change in absorbance or fluorescence. Below, we compare two such methods that can be assembled using high-quality reagents from established suppliers like Sigma-Aldrich (a subsidiary of Merck KGaA), Thermo Fisher Scientific, and others.[5][6]

Method 1: Transketolase-Coupled Assay with NADH Depletion

This spectrophotometric method relies on a series of coupled enzymatic reactions that ultimately result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle:

  • Ribose-5-phosphate isomerase (RPI) converts D-ribose 5-phosphate to D-ribulose 5-phosphate.

  • Ribulose-5-phosphate 3-epimerase (RPE) converts D-ribulose 5-phosphate to D-xylulose 5-phosphate.

  • Transketolase (TKT) , in the presence of excess D-ribose 5-phosphate, transfers a two-carbon unit from D-xylulose 5-phosphate to R5P, producing sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate (G3P).

  • Triosephosphate isomerase (TPI) converts G3P to dihydroxyacetone phosphate (DHAP).

  • Glycerol-3-phosphate dehydrogenase (GPDH) reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process.

The rate of NADH depletion is directly proportional to the initial concentration of D-ribose 5-phosphate, assuming R5P is the limiting substrate.

Method 2: Phosphopentomutase/Adenosine Deaminase-Coupled Assay

This spectrophotometric method offers a different enzymatic cascade, ultimately leading to the conversion of adenine to inosine, which can be monitored by a change in absorbance at 265 nm.[7]

Principle:

  • Phosphopentomutase (PPM) converts D-ribose 5-phosphate to D-ribose 1-phosphate.

  • Adenosine phosphorylase (AP) catalyzes the reaction of D-ribose 1-phosphate with adenine to produce adenosine and inorganic phosphate.

  • Adenosine deaminase (ADA) converts adenosine to inosine and ammonia.

The increase in absorbance at 265 nm due to the conversion of adenine to inosine is proportional to the amount of D-ribose 5-phosphate in the sample.[7]

Head-to-Head Comparison of R5P Quantification Methods

FeatureMethod 1: Transketolase-Coupled (NADH Depletion)Method 2: Phosphopentomutase-Coupled (Adenine Conversion)
Principle Multi-enzyme cascade leading to NADH oxidationThree-enzyme cascade leading to inosine formation
Detection Method Spectrophotometric (decrease in A340 nm)Spectrophotometric (change in A265 nm)
Primary Enzymes RPI, RPE, TKT, TPI, GPDHPhosphopentomutase, Adenosine Phosphorylase, Adenosine Deaminase
Key Reagents D-Ribose 5-phosphate, NADH, Thiamine Pyrophosphate (TPP), MgCl2Adenine, D-Ribose 5-phosphate
Potential Interferences Endogenous G3P or DHAP in the sample; NADH oxidase activity in crude extracts.Endogenous adenosine or inosine in the sample; enzymes that act on adenine or adenosine.
Advantages Utilizes a common and robust detection system (NADH/NAD+).More direct three-step conversion.
Disadvantages Requires a larger number of coupling enzymes, increasing potential for variability.Measurement at 265 nm is more susceptible to interference from nucleic acids and nucleotides in the sample.

Visualizing the Assay Principles

Method 1: Transketolase-Coupled Assay Workflow

cluster_readout Spectrophotometric Readout R5P D-Ribose 5-Phosphate (Sample) Ru5P D-Ribulose 5-Phosphate R5P->Ru5P RPI Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P RPE G3P Glyceraldehyde 3-Phosphate Xu5P->G3P TKT (+ R5P) DHAP Dihydroxyacetone Phosphate G3P->DHAP TPI G3POH Glycerol-3-Phosphate DHAP->G3POH GPDH NADH NADH NAD NAD+ NADH->NAD NAD->G3POH Decrease in A340 nm

Caption: Workflow of the transketolase-coupled assay for R5P.

Decision-Making Workflow for Method Selection

start Start: Need to Quantify R5P deproteinate Deproteinate Sample (e.g., PCA precipitation) start->deproteinate check_sample Assess Sample Purity crude_lysate Crude Lysate or High Nucleotide Content check_sample->crude_lysate High Interference Potential at 265 nm purified_sample Partially Purified or Low Nucleotide Content check_sample->purified_sample Low Interference Potential at 265 nm method1 Choose Method 1: Transketolase-Coupled Assay (A340 nm) crude_lysate->method1 method2 Choose Method 2: Phosphopentomutase Assay (A265 nm) purified_sample->method2 deproteinate->check_sample

Caption: Decision tree for selecting an R5P quantification method.

Detailed Experimental Protocol: Transketolase-Coupled Assay

This protocol is a representative example and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2.

  • NADH Solution: 10 mM NADH in assay buffer.

  • Thiamine Pyrophosphate (TPP) Solution: 10 mM TPP in assay buffer.

  • Coupling Enzyme Mix: Prepare a mix in assay buffer containing:

    • Ribose-5-phosphate isomerase (RPI): 10 U/mL

    • Ribulose-5-phosphate 3-epimerase (RPE): 10 U/mL

    • Transketolase (TKT): 10 U/mL

    • Triosephosphate isomerase (TPI): 20 U/mL

    • Glycerol-3-phosphate dehydrogenase (GPDH): 10 U/mL

  • R5P Standard Stock Solution: 10 mM D-ribose 5-phosphate in deionized water. Prepare a standard curve by diluting the stock solution in deionized water.

2. Sample Preparation:

  • Cell or tissue lysates should be deproteinized using perchloric acid (PCA) precipitation followed by neutralization with KOH.

  • Centrifuge to remove the protein pellet and potassium perchlorate precipitate.

  • The resulting supernatant is the sample to be assayed.

3. Assay Procedure (96-well plate format):

  • Add the following to each well:

    • 140 µL Assay Buffer

    • 20 µL Sample or R5P Standard

    • 10 µL NADH Solution

    • 10 µL TPP Solution

  • Mix and incubate at 37°C for 5 minutes to allow for the consumption of any endogenous G3P or DHAP.

  • Initiate the reaction by adding 20 µL of the Coupling Enzyme Mix to each well.

  • Immediately measure the absorbance at 340 nm in a microplate reader.

  • Continue to take readings every minute for 30-60 minutes.

4. Data Analysis:

  • Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the kinetic curve for each standard and sample.

  • Plot the rate of NADH consumption versus the concentration of the R5P standards to generate a standard curve.

  • Determine the concentration of R5P in the samples by interpolating their reaction rates from the standard curve.

Conclusion

While the absence of dedicated commercial kits for D-ribose 5-phosphate presents a challenge, researchers can confidently and accurately quantify this critical metabolite by assembling robust enzymatic assays. The choice between methods, such as the transketolase-coupled or phosphopentomutase-coupled assays, will depend on sample purity and the instrumentation available. By understanding the principles behind these assays and carefully optimizing the protocols, investigators can generate reliable data to advance our understanding of metabolic pathways in health and disease.

References

  • MyBioSource.com. Sheep Ribose 5-phosphate (R5P) ELISA Kit. [Link]

  • Antibodies-online.com. Ribose 5-Phosphate Isomerase A ELISA Kits. [Link]

  • BioAssay Systems. PiBlueTM Phosphate Assay Kits (POPB-500). [Link]

  • BioAssay Systems. QuantiChrom™ Phosphate Assay Kit. [Link]

  • MDPI. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. [Link]

  • Wikipedia. Ribose 5-phosphate. [Link]

  • PubMed. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. [Link]

  • PubMed. Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. [Link]

Sources

Comparative

d-ribose 5-phosphate vs d-ribose 1-phosphate in metabolic flux

D-Ribose 5-Phosphate vs. D-Ribose 1-Phosphate: Decoding Metabolic Flux for Advanced Drug Development As metabolic engineering and targeted therapeutics evolve, distinguishing between closely related isomeric intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

D-Ribose 5-Phosphate vs. D-Ribose 1-Phosphate: Decoding Metabolic Flux for Advanced Drug Development

As metabolic engineering and targeted therapeutics evolve, distinguishing between closely related isomeric intermediates is no longer just an analytical exercise—it is a critical driver of drug efficacy. In the pentose phosphate pathway (PPP) and nucleotide salvage networks, D-ribose 5-phosphate (R5P) and D-ribose 1-phosphate (R1P) serve as the primary nodes dictating whether a cell prioritizes de novo biosynthesis or energy-conserving salvage.

This guide provides an objective, data-driven comparison of R5P and R1P flux, detailing the mechanistic divergence, self-validating experimental protocols for isotope tracing, and their implications in oncology and antimicrobial development.

Mechanistic Divergence: The Anabolic vs. Salvage Dichotomy

While R5P and R1P are isomers interconverted by a single enzyme, their roles in cellular flux are diametrically opposed.

  • D-Ribose 5-Phosphate (The Anabolic Hub): R5P is the terminal product of the oxidative and non-oxidative branches of the PPP[1]. It is the obligate precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP), feeding de novo purine, pyrimidine, histidine, and tryptophan biosynthesis. Elevated R5P flux is a hallmark of rapidly dividing cells requiring massive nucleotide pools[2].

  • D-Ribose 1-Phosphate (The Salvage Hub): R1P is primarily generated through the phosphorolysis of nucleosides (e.g., guanosine, inosine) by purine nucleoside phosphorylase (PNP)[3]. It serves as a transient intermediate in nucleotide degradation and salvage pathways, allowing cells to recycle nucleobases without expending the high ATP costs associated with de novo synthesis.

The flux between these two pools is tightly gated by phosphopentomutase (PGM2) , a di-Mn2+ dependent enzyme that catalyzes their reversible isomerization via a ribose 1,5-bisphosphate intermediate[4].

MetabolicFlux G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway (PPP) G6P->PPP Oxidative / Non-Oxidative R5P D-Ribose 5-Phosphate (Anabolic Hub) PPP->R5P PRPP PRPP (De Novo Synthesis) R5P->PRPP PRPP Synthetase PGM Phosphopentomutase (PGM2 / deoB) R5P->PGM Isomerization R1P D-Ribose 1-Phosphate (Salvage Hub) PGM->R1P PNP Purine Nucleoside Phosphorylase (PNP) R1P->PNP Phosphorolysis NUC Nucleosides (e.g., Guanosine) PNP->NUC

Metabolic flux routing between anabolic R5P and salvage R1P via phosphopentomutase.

Quantitative Flux & Kinetic Comparison

To effectively target these pathways, researchers must understand the thermodynamic and kinetic constraints governing pentose phosphate distribution.

ParameterD-Ribose 5-Phosphate (R5P)D-Ribose 1-Phosphate (R1P)
Primary Metabolic Role De novo nucleotide & amino acid synthesisNucleoside salvage & degradation
Upstream Generators Ribose-5-phosphate isomerase (RPIA)Purine nucleoside phosphorylase (PNP)
Chemical Stability Stable under acidic conditions[5]Highly acid-labile (cleaves to ribose + Pi)[5]
Role in Pathogenesis Accumulation sensitizes E. coli to antibiotics[1]Upregulated in sorafenib-resistant leukemia[3]
Phosphopentomutase Directionality Favored under high nucleoside availabilityFavored during rapid glycolytic demand

Experimental Methodology: 13 C-Isotope Tracing of Pentose Phosphates

Accurately distinguishing the flux of R5P from R1P requires rigorous 13 C-Metabolic Flux Analysis ( 13 C-MFA). Because R1P and R5P are isomers with identical mass-to-charge ratios (m/z), traditional steady-state metabolomics cannot resolve their distinct pathway origins. Furthermore, the extreme acid-lability of R1P necessitates highly specific extraction parameters[5].

Below is a self-validating protocol for quantifying pentose phosphate flux, utilizing [1,2−13C2​] glucose to mathematically deconvolute oxidative versus non-oxidative PPP flux[6].

Step-by-Step Protocol

Step 1: Isotope Administration & Steady-State Labeling

  • Action: Culture target cells in media containing 10 mM [1,2−13C2​] glucose for 24 hours to achieve isotopic steady state.

  • Causality: [1,2−13C2​] glucose is the optimal tracer for PPP flux[6]. The oxidative PPP decarboxylates the C1 position, yielding singly labeled (M+1) pentose phosphates. Conversely, the non-oxidative PPP transfers intact C2 units via transketolase, yielding doubly labeled (M+2) species. This differential labeling pattern provides a mathematically rigorous readout of pathway utilization.

Step 2: Rapid Metabolic Quenching

  • Action: Aspirate media and immediately submerge cells in -20°C 80% methanol.

  • Causality: Pentose phosphates exhibit extremely rapid turnover rates. Instantaneous thermal and chemical quenching halts phosphopentomutase activity, preventing the artifactual ex vivo interconversion of R1P and R5P[3].

Step 3: Neutral-pH Biphasic Extraction

  • Action: Add ice-cold water containing 1 µg norvaline (internal standard), followed by -20°C chloroform. Vortex for 15 minutes and centrifuge at 14,000 × g for 10 minutes to separate the polar aqueous layer[3].

  • Causality: Critical Step. Unlike R5P, R1P is highly labile and decomposes into ribose and inorganic phosphate under acidic conditions[5]. Maintaining a neutral pH during extraction is mandatory to preserve the endogenous R1P pool. The addition of norvaline acts as an internal control to validate extraction efficiency and normalize mass spectrometer injection volumes.

Step 4: LC-MS/MS or GC-MS Analysis

  • Action: Dry the polar fraction via speed vacuum and analyze using targeted LC-MS/MS (using a porous graphitic carbon column to chromatographically resolve the R1P and R5P isomers prior to ionization) or derivatize for GC-MS[3].

  • Causality: Because R1P and R5P are isobaric, mass spectrometry alone cannot distinguish them. Chromatographic separation is strictly required to calculate the independent fractional enrichments of each isomer.

Workflow Tracer 13C-Isotope Administration Quench Metabolic Quenching (-20°C) Tracer->Quench Halt Metabolism Extract Neutral Biphasic Extraction Quench->Extract Preserve Labile R1P LCMS Chromatographic Separation & MS Extract->LCMS Isomer Resolution MFA 13C-MFA Flux Modeling LCMS->MFA Labeling Patterns

Self-validating workflow for 13C-metabolic flux analysis of isomeric pentose phosphates.

Therapeutic Implications

Understanding the R5P vs. R1P axis is yielding breakthrough strategies in both oncology and infectious disease:

Targeting Antimicrobial Resistance: Recent flux analyses in Escherichia coli have demonstrated that disrupting the canonical PPP forces a one-way anabolic synthesis of pentose phosphates. The resulting intracellular accumulation of R5P significantly increases bacterial susceptibility to a wide variety of antibiotics[1]. Conversely, blocking the conversion of nucleoside-derived R1P to R5P (via deoB/phosphopentomutase deletion) limits R5P accumulation and restores bacterial tolerance[1][2]. This identifies the R1P-to-R5P flux bridge as a potent target for novel antibiotic adjuvants.

Overcoming Chemoresistance in Oncology: In cancer metabolism, resistant tumors often rewire their flux to survive targeted therapies. For example, untargeted metabolomics and stable isotope tracing in sorafenib-resistant leukemia cells revealed a massive upregulation in purine ribonucleoside degradation[3]. These cells increase the conversion of guanosine to R1P, which is subsequently isomerized to R5P by phosphopentomutase to feed the non-oxidative PPP and maintain glycolytic activity under stress[3]. Inhibiting PNP or phosphopentomutase in these specific contexts cuts off the tumor's salvage-derived carbon supply, offering a targeted metabolic vulnerability.

References

  • [1] Ribose-5-phosphate metabolism protects E. coli from antibiotic lethality. mBio (ASM Journals). Available at:[Link]

  • [3] Metabolic reprogramming and redox adaptation in sorafenib-resistant leukemia cells: detected by untargeted metabolomics and stable isotope tracing analysis. PMC (NIH). Available at:[Link]

  • [6] Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC (NIH). Available at:[Link]

  • [5] The Prodigal Compound: Return of Ribosyl 1,5-Bisphosphate as an Important Player in Metabolism. Microbiology and Molecular Biology Reviews (ASM Journals). Available at:[Link]

  • [2] Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. Cells (MDPI). Available at:[Link]

  • [4] Molecular Differences between a Mutase and a Phosphatase: Investigations of the Activation Step in Bacillus cereus Phosphopentomutase. Biochemistry (ACS Publications). Available at:[Link]

Sources

Comparative

evaluating d-ribose 5-phosphate recovery rates in human plasma samples

Evaluating D-Ribose 5-Phosphate Recovery Rates in Human Plasma: A Comparative Guide to LC-MS/MS Extraction Workflows D-ribose 5-phosphate (R5P) is a highly polar, low-abundance intermediate in the pentose phosphate pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating D-Ribose 5-Phosphate Recovery Rates in Human Plasma: A Comparative Guide to LC-MS/MS Extraction Workflows

D-ribose 5-phosphate (R5P) is a highly polar, low-abundance intermediate in the pentose phosphate pathway (PPP). It serves as the foundational precursor for nucleotide biosynthesis and is a critical biomarker for metabolic reprogramming in oncology, oxidative stress, and rare metabolic disorders like transaldolase deficiency[1].

Despite its biological significance, accurately quantifying R5P in human plasma is notoriously difficult. As a Senior Application Scientist, I frequently see laboratories struggle with R5P recovery. The molecule's high polarity, lack of a chromophore, and labile phosphate group make it highly susceptible to enzymatic degradation, matrix-induced ion suppression, and severe chelation to metal surfaces during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis[2].

This guide objectively compares standard and advanced extraction methodologies, providing a field-proven, self-validating protocol to maximize R5P recovery and ensure quantitative integrity.

The Mechanistic Bottlenecks of R5P Recovery

Before evaluating specific methodologies, it is crucial to understand why R5P is so easily lost during sample preparation:

  • Protein Binding & Enzymatic Degradation: Human plasma is rich in endogenous phosphatases that rapidly dephosphorylate R5P into ribose. Furthermore, the negatively charged phosphate group engages in strong electrostatic interactions with plasma proteins. If proteins are simply precipitated with organic solvents, R5P often co-precipitates, leading to massive signal loss.

  • Metal Surface Adsorption: Phosphorylated metabolites have a high affinity for the stainless steel components in conventional LC systems and columns. This Lewis acid-base interaction results in peak tailing, carryover, and drastic signal attenuation[2][3].

  • Isobaric Interference: R5P shares the exact mass and similar fragmentation patterns with other pentose phosphates (e.g., ribulose-5-phosphate, xylulose-5-phosphate). Without high-resolution chromatographic separation, isobaric interference skews quantification[3].

PPP G6P Glucose-6-Phosphate PG6 6-Phosphogluconate G6P->PG6 Oxidation Ru5P Ribulose-5-Phosphate PG6->Ru5P Decarboxylation R5P D-Ribose 5-Phosphate Ru5P->R5P Isomerization PRPP Phosphoribosyl Pyrophosphate R5P->PRPP Phosphorylation

Fig 1: Metabolic routing of D-ribose 5-phosphate within the pentose phosphate pathway.

Comparative Analysis of Extraction Methodologies

To establish an optimal workflow, we must compare the performance of three distinct sample preparation strategies.

Conventional Protein Precipitation (PPT)

The standard approach involves adding cold methanol or acetonitrile to plasma (usually in a 3:1 or 4:1 ratio). While excellent for lipophilic or neutral metabolites, PPT is highly detrimental to R5P. Studies validating high-throughput multi-targeted methods consistently report that D-ribose 5-phosphate exhibits recovery rates of less than 30% in serum and plasma when using standard PPT[4].

  • Causality: Organic solvents fail to disrupt the strong ionic bonds between the phosphate group and basic amino acid residues on plasma proteins. R5P is dragged down into the protein pellet.

Biphasic Extraction (MTBE/Phosphoric Acid)

An alternative is a biphasic extraction utilizing methyl tert-butyl ether (MTBE) and 15% phosphoric acid[5].

  • Causality: The addition of phosphoric acid serves a dual purpose: it instantly denatures active phosphatases and saturates the protein binding sites, outcompeting R5P for protein interaction. The MTBE partitions lipids into the organic phase, leaving highly polar R5P in the clean aqueous phase. This method significantly improves recovery compared to standard PPT but can still suffer from moderate ion suppression due to residual salts.

Metal-Oxide Affinity Chromatography (MOAC)

The most robust method for phosphorylated isomers utilizes MOAC with Titanium Dioxide (TiO₂) beads[3].

  • Causality: Under acidic conditions, TiO₂ exhibits a highly specific affinity for phosphate groups. By loading the plasma extract onto TiO₂ beads, neutral sugars, lipids, and bulk proteins are washed away. R5P is then selectively eluted using an alkaline buffer. This targeted enrichment virtually eliminates matrix-induced ion suppression.

Quantitative Performance Summary
Extraction MethodologyR5P Recovery Rate (%)Matrix Effect (Ion Suppression)Precision (CV %)Typical LLOQ (nM)
Conventional PPT (MeOH/ACN) < 30%[4]Severe (>50%)> 25%~500
Biphasic (MTBE/H₃PO₄) 65 - 75%Moderate (20-30%)10 - 15%~100
MOAC (TiO₂ Beads) 85 - 95%Minimal (<10%)< 5%~10

Optimized Self-Validating Protocol: MOAC + HILIC-MS/MS

A self-validating system requires an internal control that experiences the exact same matrix effects, extraction losses, and ionization fluctuations as the endogenous analyte. Therefore, the use of a stable isotope-labeled internal standard (e.g., U-¹³C₅-Ribose 5-Phosphate) is non-negotiable[1].

Workflow A Plasma Sample (50 µL) B Quench & Spike (13C-IS + Acid) A->B C MOAC Extraction (TiO2 Beads) B->C D Elution & Lyophilization C->D E HILIC-MS/MS (Metal-Passivated) D->E

Fig 2: Optimized MOAC and metal-passivated LC-MS/MS workflow for R5P recovery.

Step-by-Step Methodology

Step 1: Quenching and Spiking

  • Transfer 50 µL of human plasma into a pre-chilled microcentrifuge tube.

  • Immediately spike with 10 µL of U-¹³C₅-Ribose 5-Phosphate internal standard (concentration optimized to expected endogenous levels).

  • Add 200 µL of ice-cold 1 M Perchloric Acid (PA). Vortex vigorously for 30 seconds.

  • Causality: Perchloric acid instantly quenches enzymatic activity and disrupts electrostatic protein-metabolite interactions, freeing bound R5P into the solvent[3].

Step 2: MOAC Enrichment

  • Centrifuge the homogenate at 14,000 × g for 10 minutes at 4 °C.

  • Transfer the supernatant to a centrifuge filter unit containing 5 mg of pre-washed TiO₂ beads.

  • Incubate at 4 °C for 10 minutes with gentle agitation to allow phosphate-titanium binding.

  • Centrifuge to discard the flow-through (which contains unphosphorylated matrix components).

  • Wash the beads twice with 300 µL of cold water to remove residual salts.

Step 3: Elution and Reconstitution

  • Elute the enriched R5P by adding 100 µL of 10% ammonium hydroxide (pH > 10).

  • Causality: The high pH reverses the charge state of the TiO₂ surface, breaking the affinity bond and releasing the phosphate group.

  • Lyophilize the eluate under a gentle stream of N₂ gas.

  • Reconstitute in 50 µL of 50% Acetonitrile / 50% Water.

Step 4: LC-MS/MS Acquisition

  • Column Selection: Utilize a metal-passivated column (e.g., Atlantis Premier BEH Z-HILIC) and a system equipped with high-performance surface technology (e.g., ACQUITY Premier)[2].

  • Causality: Passivated surfaces prevent the phosphate group of R5P from chelating with the stainless steel fluidics, ensuring sharp, symmetric peaks and preventing signal degradation over multiple injections[2][3].

  • Mobile Phase: Use a pH 9.0 ammonium bicarbonate buffer. Base-stable HILIC columns operating at a high pH ensure that the phosphate group remains fully deprotonated, yielding the best peak shape and sensitivity in negative electrospray ionization (ESI-) mode[2].

Conclusion

Evaluating D-ribose 5-phosphate recovery requires looking beyond standard metabolomic protocols. Conventional protein precipitation is fundamentally flawed for this analyte due to severe protein binding and matrix suppression. By implementing a targeted MOAC extraction coupled with isotope dilution and metal-passivated HILIC-MS/MS, laboratories can shift their R5P recovery rates from an unreliable <30% to a highly reproducible >85%, ensuring absolute quantitative confidence in clinical and biological studies.

References

  • Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. Waters Corporation (lcms.cz).2

  • Validation and automation of a high-throughput multi-targeted method for semi-quantification of endogenous metabolites from different biological matrices using tandem mass spectrometry. bioRxiv.4

  • Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay. Analytical Chemistry - ACS Publications.3

  • A targeted metabolomic method to detect epigenetically relevant metabolites. PMC - NIH.5

  • Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency. ResearchGate.1

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Causality in Waste Segregation

Operational Guide: Proper Disposal and Handling Procedures for D-Ribose 5-Phosphate As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that biochemical reagent handling aligns with both...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for D-Ribose 5-Phosphate

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that biochemical reagent handling aligns with both scientific integrity and environmental safety. D-Ribose 5-phosphate (R5P) is a ubiquitous metabolite used extensively in nucleotide synthesis assays and pentose phosphate pathway research. However, treating all R5P reagents as a single entity is a critical operational error. The safety profile and disposal logistics of R5P are dictated entirely by its counterion—typically sodium or barium—and the presence of experimental contaminants.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of D-Ribose 5-phosphate, ensuring your lab remains compliant with EPA/RCRA regulations while optimizing waste management efficiency.

Understanding the biochemical and physical properties of your specific R5P salt is the first step in establishing a compliant disposal protocol.

  • The Disodium Salt ( C5​H9​Na2​O8​P ) : Sodium is a biologically compatible cation, and the ribose-5-phosphate anion is readily metabolized by environmental microorganisms via the non-oxidative pentose phosphate pathway. Consequently, uncontaminated disodium salt poses minimal environmental risk and is classified as 1[1].

  • The Barium Salt ( C5​H9​BaO8​P ) : Barium is frequently used during the chemical synthesis of sugar phosphates to precipitate the product, as barium sugar phosphates are highly insoluble. However, the Ba2+ ion is a toxic heavy metal that competitively blocks inward-rectifier potassium channels ( Kir​ ) in biological systems. This toxicity mandates that barium salts be 2[2].

Quantitative Hazard Assessment

To streamline your lab's waste segregation, refer to the following physicochemical and hazard comparison:

ParameterD-Ribose 5-Phosphate Disodium SaltD-Ribose 5-Phosphate Barium Salt
CAS Number 10163-13-0 / 52436-17-615673-79-7
Solubility Highly soluble in aqueous buffersPoorly soluble; requires acidic dissolution
GHS Classification Non-hazardousAcute Toxicity (Oral/Inhalation)
DOT Transport Not regulatedUN1564, Toxic material, Class 6.1
Environmental Impact Readily biodegradableHeavy metal toxicity (EPA RCRA D005)
Primary Disposal Route Drain (if permitted) / Solid wasteHazardous Waste (Incineration)

Disposal Decision Workflow

Before executing any disposal protocol, utilize the following decision matrix to determine the appropriate waste stream.

R5P_Disposal A D-Ribose 5-Phosphate Waste Generated B Identify Salt Form & Contaminants A->B C Barium Salt or Heavy Metal Contaminated? B->C D Hazardous Waste Disposal (EPA/RCRA Compliant) C->D  Yes E Disodium Salt (Uncontaminated)? C->E  No F Aqueous Dilution (<5%) & Drain Disposal E->F  Yes (Aqueous) G Solid Waste Disposal (Non-Hazardous) E->G  Yes (Solid)

Decision matrix for D-Ribose 5-phosphate waste segregation based on counterion and state.

Step-by-Step Disposal Methodologies

Protocol A: Drain Disposal for Uncontaminated Disodium Salt

Scientific Rationale: Because the disodium salt is a naturally occurring, readily biodegradable sugar phosphate, it does not disrupt municipal water treatment biology. Many leading research institutions explicitly approve 3[3]. However, high concentrations can cause a localized spike in Biological Oxygen Demand (BOD), necessitating dilution.

  • Step 1: Verification. Confirm via your experimental logs that the disodium R5P solution contains no heavy metals, toxic organic solvents, or biohazardous agents. If contaminated, divert immediately to Protocol B.

  • Step 2: Dilution. Prepare a dilute aqueous solution of the waste. Ensure the final concentration of R5P is less than 5% (w/v) to mitigate BOD spikes in the effluent.

  • Step 3: Flushing. Turn on the cold water tap in a designated laboratory sink, ensuring a steady, high-volume flow.

  • Step 4: Disposal. Slowly pour the diluted R5P solution down the drain to avoid splashing.

  • Step 5: System Rinse. Continue running cold water for a minimum of 60 seconds after the vessel is empty. This ensures a minimum 1:50 dilution ratio within the plumbing system, preventing localized microbial growth in the P-trap.

Protocol B: Hazardous Waste Collection for Barium Salt & Contaminated Mixtures

Scientific Rationale: Barium compounds cannot be processed by standard municipal water facilities and pose a severe threat to aquatic ecosystems. They must be isolated and destroyed via high-temperature chemical incineration equipped with an afterburner and scrubber system[2].

  • Step 1: Segregation. Do not mix barium R5P waste with acidic waste streams, as pH fluctuations can alter the solubility of barium compounds and cause unexpected precipitation or gas evolution.

  • Step 2: Solid Waste Containment. For unused or expired solid barium salt, keep the material in its original container or transfer it to a clearly labeled, sealable high-density polyethylene (HDPE) waste bucket.

  • Step 3: Liquid Waste Containment. For aqueous solutions containing the barium salt, collect the liquid in a compatible, EHS-approved carboy.

  • Step 4: Labeling. Affix a hazardous waste label detailing the exact contents: "Toxic Heavy Metal Waste - Contains Barium (D-Ribose 5-phosphate barium salt)". Check the box for "Toxic".

  • Step 5: EHS Transfer. Store the container in your designated Satellite Accumulation Area (SAA) in a secondary containment tray. Schedule a pickup with your institutional Environmental Health and Safety (EHS) department for final incineration.

References

  • Safety Data Sheet: D-Ribose-5-Phosphate Barium Salt Hexahydrate. American Elements. Available at:[Link]

Sources

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